3-Morpholin-4-ylmethyl-benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIFAZAIURDZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424408 | |
| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-83-9 | |
| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Morpholin-4-ylmethyl-benzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Morpholin-4-ylmethyl-benzylamine. Due to the limited availability of experimental data for this specific compound, this document combines known identifiers and computed properties with a proposed synthetic route and comparative data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential applications.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | [3-(morpholin-4-ylmethyl)phenyl]methanamine | N/A |
| CAS Number | 91271-83-9 | [1][2][3][4] |
| Molecular Formula | C12H18N2O | N/A |
| Molecular Weight | 206.29 g/mol | [5] |
| Appearance | Yellow liquid | [5] |
| Purity | 97% | [5] |
| XLogP3 | 1.1 | [6] |
| Topological Polar Surface Area | 88.2 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
Note: Computed properties are estimations and should be verified experimentally.
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted at the meta-position with a morpholinomethyl group and an aminomethyl group.
Table 2: Structural Representations
| Format | Representation |
| SMILES | C1COCCN1Cc2cccc(c2)CN |
| InChI | InChI=1S/C12H18N2O/c13-9-10-5-4-6-11(8-10)12-14-1-3-15-7-2-14/h4-6,8H,1-3,7,9,12H2,13H2 |
graph "3-Morpholin-4-ylmethyl-benzylamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring with substituents N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-1.3,0.75!"];
// Morpholine ring N_morph [label="N", pos="2.6,1.5!"]; C_morph1 [label="C", pos="3.9,2.25!"]; O_morph [label="O", pos="5.2,1.5!"]; C_morph2 [label="C", pos="5.2,0!"]; C_morph3 [label="C", pos="3.9,-0.75!"]; C_morph4 [label="C", pos="2.6,0!"];
// Benzylamine group C_benzyl [label="C", pos="-2.6,1.5!"]; N_amine [label="N", pos="-3.9,2.25!"]; H_amine1 [label="H", pos="-4.5,2.75!"]; H_amine2 [label="H", pos="-4.5,1.75!"];
// Edges for benzene ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Edges for substituents C1 -- N_morph; C5 -- C_benzyl; C_benzyl -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2;
// Edges for morpholine ring N_morph -- C_morph1; C_morph1 -- O_morph; O_morph -- C_morph2; C_morph2 -- C_morph3; C_morph3 -- C_morph4; C_morph4 -- N_morph; }
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
An alternative approach involves the reduction of 3-morpholinomethyl benzonitrile.[13][14][15][16]
3.1. Proposed Reductive Amination Workflow
Caption: Proposed two-step synthesis of this compound.
3.2. Detailed Methodologies (General Procedures)
Step 1: Synthesis of 3-(Morpholinomethyl)benzaldehyde from 3-Formylbenzonitrile
This step would likely involve a reductive amination of the aldehyde group of 3-formylbenzonitrile with morpholine.
-
Materials: 3-Formylbenzonitrile, morpholine, sodium triacetoxyborohydride (NaBH(OAc)3), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4).
-
Protocol:
-
Dissolve 3-formylbenzonitrile (1 equivalent) and morpholine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(morpholinomethyl)benzaldehyde.
-
Step 2: Synthesis of this compound from 3-(Morpholinomethyl)benzaldehyde
The final product can be synthesized via a second reductive amination, this time with ammonia.
-
Materials: 3-(Morpholinomethyl)benzaldehyde, ammonia (7N in methanol), Raney Nickel (or another suitable catalyst), methanol, hydrogen gas.
-
Protocol:
-
To a solution of 3-(morpholinomethyl)benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by an appropriate method, such as distillation under reduced pressure or column chromatography, to yield this compound.
-
Spectroscopic Data (Comparative)
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed literature. For reference, typical spectral features of the core functional groups (benzylamine and morpholine) are provided.
Table 3: Comparative Spectroscopic Data of Related Compounds
| Technique | Compound | Key Signals/Features | Source |
| ¹H NMR | Benzylamine | δ ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~1.4 (s, 2H, NH₂) | [17] |
| IR | Benzylamine | 3372, 3303 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) | [18][19] |
| Mass Spec (EI) | Benzylamine | m/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ | [20][21] |
| ¹H NMR | Morpholine | δ ~3.6 (t, 4H, -O-CH₂-), ~2.8 (t, 4H, -N-CH₂-) | [22][23] |
| IR | Morpholine | ~3300 cm⁻¹ (N-H stretch), ~1115 cm⁻¹ (C-O-C stretch) | [24] |
Potential Biological Activity and Applications
While the biological activity of this compound has not been explicitly reported, the morpholine heterocycle is a well-established pharmacophore in medicinal chemistry. Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[25] The presence of the morpholine ring can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.
The benzylamine scaffold is also prevalent in many biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[26][27][28][29]
Caption: General biological relevance of the morpholine scaffold.
Given its structure, this compound could be investigated as a potential ligand for various receptors or enzymes, particularly within the central nervous system, or as an intermediate in the synthesis of more complex bioactive molecules.
Conclusion
This compound is a chemical compound with readily available identifiers but limited published experimental data. This guide has consolidated the known information and provided a plausible synthetic route based on established chemical principles. The presence of both the morpholine and benzylamine moieties suggests potential for biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. The data and proposed methodologies herein provide a solid starting point for researchers wishing to synthesize and explore the properties and applications of this molecule. Experimental validation of the computed properties and the proposed synthesis is highly recommended.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Compound Fr13099_TargetMol [targetmol.com]
- 3. Page loading... [wap.guidechem.com]
- 4. [3-(morpholin-4-ylmethyl)phenyl]methanamine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. labvietchem.com.vn [labvietchem.com.vn]
- 6. 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C25H27N3O5 | CID 53328043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterobimetallic reductive cross-coupling of benzonitrile with carbon dioxide, pyridine, and benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. 3-Methylbenzylamine(100-81-2) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzenemethanamine, 3-methyl- [webbook.nist.gov]
- 21. Benzylamine [webbook.nist.gov]
- 22. rsc.org [rsc.org]
- 23. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]
- 24. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. prepchem.com [prepchem.com]
- 27. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 28. Benzylamine - Wikipedia [en.wikipedia.org]
- 29. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions [mdpi.com]
In-Depth Technical Guide: 3-Morpholin-4-ylmethyl-benzylamine (CAS Number 91271-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholin-4-ylmethyl-benzylamine, registered under CAS number 91271-83-9, is a versatile benzylamine derivative featuring a morpholine moiety. This structural combination imparts favorable physicochemical and pharmacokinetic properties, making it a valuable building block in medicinal chemistry and drug discovery. The morpholine ring is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration of drug candidates.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, serving as a resource for researchers in the fields of organic synthesis and pharmacology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 91271-83-9 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.289 g/mol [5] |
| Monoisotopic Mass | 206.141913202 Da[5] |
| Topological Polar Surface Area | 38.5 Ų[5] |
| Hydrogen Bond Acceptor Count | 3[5] |
| Rotatable Bond Count | 3[5] |
| Complexity | 181[5] |
| XLogP3-AA | Not available |
Synthesis
The synthesis of this compound can be logically approached through a two-step process involving the formation of a benzonitrile intermediate followed by its reduction. This synthetic strategy is outlined below.
Conceptual Synthetic Pathway
A plausible synthetic route is illustrated in the following workflow diagram. This pathway leverages common and well-established organic reactions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
This step involves the nucleophilic substitution of a suitable starting material, such as 3-bromobenzonitrile or 3-chlorobenzonitrile, with morpholine.
Materials:
-
3-Halobenzonitrile (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile)
-
Morpholine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
Procedure:
-
To a solution of 3-halobenzonitrile in anhydrous DMF, add an excess of morpholine and potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-120°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(morpholinomethyl)benzonitrile.
The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Method A: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
-
3-(morpholinomethyl)benzonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dilute acid (for workup)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-(morpholinomethyl)benzonitrile in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography.
Method B: Catalytic Hydrogenation
Materials:
-
3-(morpholinomethyl)benzonitrile
-
Hydrogen gas
-
Catalyst (e.g., Palladium on carbon - Pd/C, or Raney Nickel)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
Dissolve 3-(morpholinomethyl)benzonitrile in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C or Raney Nickel.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture and stir vigorously for several hours until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Biological Relevance and Potential Applications
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to confer a range of desirable pharmacological properties.[3][4] While specific biological data for this compound is limited in the public domain, the structural motifs present suggest potential for biological activity, particularly in the context of central nervous system (CNS) disorders.
Role of the Morpholine Moiety in Drug Design
The inclusion of a morpholine ring in drug candidates can lead to:
-
Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved bioavailability and duration of action.[1][2][3]
-
Enhanced CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier, making it a valuable component for CNS-targeting drugs.[1][2]
-
Molecular Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[3]
Potential Signaling Pathway Interactions
Given the prevalence of the benzylamine and morpholine scaffolds in neurologically active compounds, it is plausible that this compound or its derivatives could interact with various CNS targets. The diagram below illustrates a generalized workflow for screening such a compound to identify its biological targets and affected signaling pathways.
Caption: A conceptual workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the combination of the benzylamine and morpholine moieties, make it an attractive scaffold for the development of drugs targeting a variety of biological systems, with a particular emphasis on the central nervous system. This technical guide provides a foundational understanding of its synthesis and potential applications, intended to facilitate further research and development in this area. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
The Enigmatic Potential of 3-Morpholin-4-ylmethyl-benzylamine: A Hypothesized Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document presents a hypothesized mechanism of action for 3-Morpholin-4-ylmethyl-benzylamine. As of the latest literature review, no direct preclinical or clinical studies have been published specifically investigating this compound. The hypotheses presented herein are extrapolated from the known pharmacological activities of structurally related substituted benzylamine and morpholine-containing molecules.
Introduction
This compound is a unique small molecule featuring a central benzylamine core substituted at the 3-position with a morpholinomethyl group. While this specific compound remains uncharacterized in the scientific literature, its structural motifs suggest a potential for interaction with various biological targets, particularly within the central nervous system (CNS) and the cardiovascular system. This guide aims to provide a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon the established pharmacology of related chemical classes. The primary objective is to furnish a theoretical framework to guide future preclinical investigation and drug discovery efforts.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 91271-83-9 | [1] |
| Molecular Formula | C12H18N2O | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Topological Polar Surface Area | 38.5 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Hypothesized Mechanisms of Action
Based on the pharmacology of substituted benzylamines and related compounds, several plausible mechanisms of action for this compound can be postulated.
Monoamine Transporter Modulation
Substituted benzylamines are a well-established class of compounds that can act as ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for antidepressants, anxiolytics, and psychostimulants.
Hypothesis: this compound may act as an inhibitor or substrate of one or more monoamine transporters, thereby modulating monoaminergic neurotransmission. The specific affinity and selectivity for SERT, NET, and DAT would determine its potential therapeutic application.
Monoamine Oxidase (MAO) Inhibition
Benzylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.
Hypothesis: this compound may act as an inhibitor of MAO-A or MAO-B. The selectivity for either isoform would be a critical determinant of its pharmacological profile.
Antiarrhythmic and Local Anesthetic Activity
Several substituted benzylamines have been investigated for their effects on cardiac arrhythmias.[4] Additionally, the diethylaminoacetyl derivatives of some substituted benzylamines have shown local anesthetic activity.[5] This suggests that these compounds may interact with ion channels, such as sodium or potassium channels.
Hypothesis: this compound may exhibit antiarrhythmic or local anesthetic properties through the modulation of voltage-gated ion channels.
GABAergic Modulation
N-substituted amides of γ-hydroxybutyric acid (GHB) containing a benzylamide fragment have demonstrated anticonvulsant activity, potentially through interaction with the GABAergic system.[6] While the structure of this compound is distinct, the presence of the benzylamine moiety could suggest a potential, albeit weaker, interaction with GABA receptors or related targets.
Hypothesis: this compound could have a modulatory effect on the GABAergic system, potentially leading to anticonvulsant or anxiolytic properties.
Proposed Experimental Protocols
To investigate the hypothesized mechanisms of action, a systematic preclinical evaluation is necessary. The following are detailed methodologies for key initial experiments.
Monoamine Transporter Binding Affinity
-
Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.
-
Methodology: Radioligand binding assays using cell membranes prepared from cells stably expressing the human recombinant transporters.
-
SERT: [³H]Citalopram as the radioligand.
-
NET: [³H]Nisoxetine as the radioligand.
-
DAT: [³H]WIN 35,428 as the radioligand.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Monoamine Oxidase Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.
-
Methodology: A fluorometric assay using a commercially available kit (e.g., from Abcam or Sigma-Aldrich).
-
Procedure:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Pre-incubate the enzymes with varying concentrations of this compound.
-
Initiate the reaction by adding a non-fluorescent MAO substrate that is converted into a highly fluorescent product by the enzyme.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for each enzyme.
-
Summary and Future Directions
This compound represents an unexplored chemical entity with the potential for significant pharmacological activity. Based on its structural similarity to known bioactive molecules, the most plausible mechanisms of action involve the modulation of monoamine transporters or the inhibition of monoamine oxidases. However, effects on ion channels and the GABAergic system cannot be ruled out.
The proposed experimental protocols provide a clear path forward for the initial preclinical evaluation of this compound. A thorough in vitro screening campaign is the critical next step to elucidate its primary biological target(s). Should promising activity and selectivity be identified, further in vivo studies will be warranted to assess its therapeutic potential and safety profile. The data generated from these studies will be instrumental in determining whether this compound or its analogs represent a viable starting point for the development of novel therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic agents. 2-, 3-, And 4-substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ptfarm.pl [ptfarm.pl]
Potential Biological Targets of 3-Morpholin-4-ylmethyl-benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the potential biological targets of 3-Morpholin-4-ylmethyl-benzylamine and structurally related compounds. While specific data for this exact molecule is not extensively available in public literature, analysis of close analogs and derivatives containing the morpholinomethylbenzyl moiety reveals a strong potential for interaction with key cellular signaling pathways. This document summarizes the known biological targets, presents quantitative data from relevant studies, details experimental protocols for target validation, and visualizes the associated signaling pathways. The primary focus will be on the well-characterized molecule Iberdomide (CC-220), which shares a core structural motif with the compound of interest and provides significant insight into its potential mechanisms of action. Additionally, this guide will touch upon other identified targets for similar morpholino-containing compounds, including STAT6 and p38α MAP kinase.
Potential Biological Targets
Based on the analysis of structurally related compounds, the following are high-priority potential biological targets for this compound:
-
Cereblon (CRBN) E3 Ubiquitin Ligase: Iberdomide, a potent analog, acts as a molecular glue to the CRBN E3 ubiquitin ligase complex. This interaction induces the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a well-validated mechanism with significant therapeutic implications in oncology and immunology.
-
Signal Transducer and Activator of Transcription 6 (STAT6): Derivatives of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6.[1][2] This transcription factor is a key mediator of interleukin-4 (IL-4) and IL-13 signaling, playing a crucial role in T-helper 2 (Th2) cell differentiation and allergic inflammatory responses.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is central to cellular responses to inflammatory cytokines and stress. Although specific quantitative data for a direct analog is limited, the morpholine scaffold is present in known p38 MAPK inhibitors, suggesting this as a potential, albeit less directly supported, target.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data for the biological activities of structurally related compounds.
Table 1: Iberdomide (CC-220) Activity Data
| Parameter | Value | Target/System | Reference |
| IC₅₀ (CRBN Binding) | 60 nM | Competitive TR-FRET assay | [3] |
| EC₅₀ (Ikaros Degradation) | 1 nM | Cellular degradation assay | [3] |
| EC₅₀ (Aiolos Degradation) | 0.5 nM | Cellular degradation assay | [3] |
| IC₅₀ (Autoantibody Inhibition) | ≈10 nM | In vitro culture of SLE patient PBMCs | [4] |
Table 2: STAT6 Inhibitor Activity Data
| Compound | IC₅₀ (STAT6 Inhibition) | IC₅₀ (Th2 Differentiation) | Reference |
| AS1617612 | 0.70 nM | 0.28 nM | [1] |
| AS1517499 | 21 nM | 2.3 nM | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways associated with the potential biological targets.
Caption: Iberdomide-mediated degradation of Ikaros and Aiolos.
Caption: The IL-4/IL-13/STAT6 signaling pathway.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with their biological targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms direct binding of a compound to its target protein within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, increasing its thermal stability and melting temperature.
-
Protocol:
-
Cell Culture: Grow relevant cells (e.g., multiple myeloma cell line MM.1S for CRBN) to 70-80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of the test compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant, separate proteins by SDS-PAGE, and perform a Western blot using an antibody against the target protein (e.g., CRBN).
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a compound to induce the ubiquitination of a target protein.
-
Principle: Reconstituting the ubiquitination cascade in vitro to measure the transfer of ubiquitin to a substrate in the presence of the compound.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), ubiquitin, ATP, and the purified CRL4-CRBN complex.
-
Compound Addition: Add the test compound or vehicle (DMSO) to the reaction mixture.
-
Substrate Addition: Add the recombinant substrate protein (e.g., Ikaros).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate. The appearance of a high-molecular-weight smear or laddering indicates polyubiquitination.
-
Immunoprecipitation and Western Blot for Substrate Degradation
This method is used to quantify the degradation of a target protein in cells following compound treatment.
-
Protocol:
-
Cell Treatment: Treat cells with a dose-range of the test compound for a specified time course.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation (Optional, for interaction): To confirm interaction, incubate lysate with an antibody against the E3 ligase (e.g., CRBN), followed by protein A/G beads. Elute the bound proteins.
-
Western Blot Analysis: Separate total cell lysates or immunoprecipitated proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against the substrate of interest (e.g., Ikaros, Aiolos) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities. A dose- and time-dependent decrease in the substrate protein level indicates compound-induced degradation.
-
Conclusion
The structural motif of this compound is present in a number of biologically active compounds with well-defined molecular targets. The most prominent of these is Cereblon, where compounds like Iberdomide act as molecular glues to induce the degradation of key transcription factors. Additionally, STAT6 and p38 MAPK represent other plausible targets within the broader chemical space of morpholine-containing inhibitors. The experimental protocols detailed in this guide provide a robust framework for investigating the biological activity of this compound and similar novel chemical entities. Future research should focus on direct testing of this compound in relevant biochemical and cellular assays to definitively identify its primary biological targets and mechanism of action.
References
- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Morpholin-4-ylmethyl-benzylamine Interactions with STAT6: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical whitepaper provides a comprehensive guide to the in silico modeling of the interactions between the novel small molecule, 3-Morpholin-4-ylmethyl-benzylamine, and the Signal Transducer and Activator of Transcription 6 (STAT6) protein. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations and presents hypothetical data in a structured format for clarity.
Introduction
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds. By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and assess the potential of drug candidates before committing to resource-intensive laboratory synthesis and testing.[1][2]
This guide focuses on the computational analysis of this compound, a synthetic compound featuring both a morpholine and a benzylamine moiety. Both of these structural motifs are prevalent in a wide range of biologically active compounds. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.
Signal Transducer and Activator of Transcription 6 (STAT6) is a transcription factor that plays a pivotal role in the T-helper type 2 (Th2) cell immune response.[3] Dysregulation of the STAT6 signaling pathway is implicated in various allergic conditions such as asthma and atopic dermatitis, as well as in certain types of cancer.[4][5][6] Consequently, the development of small molecule inhibitors of STAT6 is a promising therapeutic strategy.[6][7] Notably, derivatives of 4-benzylaminopyrimidine containing a morpholine group have been identified as potent STAT6 inhibitors, providing a strong rationale for investigating this compound as a potential modulator of STAT6 activity.[8]
This whitepaper will detail the in silico methodologies to explore the binding of this compound to the STAT6 protein, providing a foundational workflow for its further investigation as a potential therapeutic agent.
Data Presentation
To illustrate the potential outcomes of the in silico analyses described herein, the following table summarizes hypothetical quantitative data for the interaction of this compound with STAT6.
| Analysis Type | Parameter | Value | Unit |
| Molecular Docking | Docking Score | -8.2 | kcal/mol |
| Predicted Ki | 0.58 | µM | |
| MM/PBSA | Binding Free Energy (ΔG_bind) | -25.7 | kcal/mol |
| van der Waals Energy | -35.1 | kcal/mol | |
| Electrostatic Energy | -12.3 | kcal/mol | |
| Polar Solvation Energy | 28.5 | kcal/mol | |
| Non-polar Solvation Energy | -6.8 | kcal/mol |
Caption: Illustrative quantitative data from in silico modeling of this compound with STAT6.
Experimental Protocols
The following sections provide detailed protocols for the key in silico experiments to model the interaction between this compound and STAT6.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.[9]
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of STAT6 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, ions, and any co-crystallized ligands.[1]
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Define the binding site by creating a grid box that encompasses the active site of STAT6.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges and define the rotatable bonds of the ligand.[10]
-
-
Docking Simulation:
-
Employ a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]
-
Execute the docking simulation to generate a series of potential binding poses of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD).
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.[11][12][13]
Protocol:
-
System Setup:
-
Use the most favorable binding pose obtained from molecular docking as the initial conformation.
-
Place the STAT6-ligand complex in a periodic box of an explicit solvent model (e.g., TIP3P water).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[14]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to relax the structure and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.
-
NPT (Isothermal-Isobaric) Ensemble: Maintain the system at the target temperature and pressure (e.g., 1 atm) to ensure the correct density of the simulation box.[14]
-
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the RMSD and root-mean-square fluctuation (RMSF) of the protein and ligand.
-
Investigate the persistence of key intermolecular interactions observed in the docking studies over the course of the simulation.
-
MM/PBSA Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.[15][16][17][18]
Protocol:
-
Snapshot Extraction:
-
Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.
-
-
Free Energy Calculation:
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:
-
ΔG_bind = G_complex - G_receptor - G_ligand
-
-
Each free energy term (G) is calculated as:
-
G = E_MM + G_solv - TΔS
-
-
Where:
-
E_MM is the molecular mechanics energy (internal, van der Waals, and electrostatic).
-
G_solv is the solvation free energy, composed of polar (calculated with the Poisson-Boltzmann equation) and non-polar (calculated based on the solvent-accessible surface area) components.
-
TΔS is the conformational entropy change upon binding (often omitted in relative binding energy calculations due to its computational cost).
-
-
-
Averaging and Analysis:
-
Average the calculated binding free energies over all the extracted snapshots to obtain the final ΔG_bind.
-
Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding of the ligand.
-
Visualization of Pathways and Workflows
STAT6 Signaling Pathway
The following diagram illustrates the canonical STAT6 signaling pathway, initiated by the cytokines IL-4 and IL-13.
Caption: The STAT6 signaling pathway.
In Silico Experimental Workflow
The diagram below outlines the sequential workflow for the in silico analysis of this compound.
Caption: Experimental workflow for in silico modeling.
Logical Relationships in Data Analysis
This diagram illustrates the logical flow and dependencies in the data analysis phase of the in silico modeling process.
Caption: Logical flow of data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. STAT6 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 5. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 7. recludixpharma.com [recludixpharma.com]
- 8. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peng-lab.org [peng-lab.org]
- 17. scribd.com [scribd.com]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Morpholin-4-ylmethyl-benzylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Morpholin-4-ylmethyl-benzylamine in organic solvents. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the known properties of its constituent moieties: benzylamine and morpholine. It outlines detailed experimental protocols for determining solubility and provides a framework for understanding its potential behavior in various organic media. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this and similar compounds in a laboratory setting.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of both benzylamine and morpholine. Understanding its solubility in organic solvents is critical for a range of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. The solubility of a compound dictates its handling, the choice of appropriate solvent systems for reactions and analysis, and ultimately influences its bioavailability and efficacy. This guide provides an in-depth look at the expected solubility characteristics and the experimental means to quantify them.
Predicted Solubility Characteristics
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the morpholine and amine groups suggests good solubility in polar protic solvents that can act as hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is also expected in polar aprotic solvents.
-
Non-Polar Solvents (e.g., Benzene, Toluene): The benzyl group will contribute to some solubility in non-polar aromatic solvents.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely.
Solubility Data of Parent and Related Compounds
To provide a quantitative reference, the table below summarizes the known solubility of the parent compounds, benzylamine and morpholine, as well as a related derivative. This data serves as a useful baseline for estimating the solubility of this compound.
| Compound Name | Solvent | Solubility | Reference |
| Benzylamine | Ethanol | Miscible | [1][2][3] |
| Diethyl Ether | Miscible | [1][2][3] | |
| Acetone | Very Soluble | [1][2] | |
| Benzene | Soluble | [1][2][3] | |
| Chloroform | Slightly Soluble | [1][2] | |
| Methanol | >50g/100mL | [4] | |
| 2-Propanol | >50g/100mL | [4] | |
| Morpholine | Water | Miscible | [5] |
| N-Benzylmethylamine | Organic Solvents | Soluble | [6] |
Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for the quantitative determination of the solubility of a compound such as this compound. The shake-flask method followed by HPLC analysis is a widely accepted and reliable technique.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Morpholin-4-ylmethyl-benzylamine
Disclaimer: As of the latest literature search, specific thermogravimetric analysis (TGA) data for 3-Morpholin-4-ylmethyl-benzylamine is not publicly available. This guide is therefore constructed based on the analysis of its constituent chemical moieties—morpholine and benzylamine—along with established principles of thermogravimetric analysis for organic compounds of similar structure. The presented data and pathways are illustrative and intended to provide a framework for researchers and drug development professionals.
Introduction
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials.[1][3] For a novel compound such as this compound, understanding its thermal behavior is crucial for determining its suitability for pharmaceutical formulation, storage, and processing, where it might be exposed to elevated temperatures.
This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.
Expected Thermal Behavior
The thermal stability of this compound will be influenced by the inherent stabilities of the morpholine and benzylamine groups. Morpholine is a heterocyclic amine, and its thermal decomposition has been studied in the context of various complexes.[4] Benzylamine and its derivatives are also known to undergo thermal decomposition.[5][6] It is anticipated that the thermal degradation of this compound would occur in multiple stages, corresponding to the fragmentation of these different parts of the molecule.
Quantitative Data Summary
While specific experimental data for this compound is unavailable, the following table provides a hypothetical summary of expected TGA results based on the analysis of similar organic molecules. This table is intended to serve as a template for recording actual experimental data.
| Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety/Fragment Loss (Hypothetical) |
| 100 - 250 | 5 - 15 | Loss of volatile impurities or initial fragmentation |
| 250 - 400 | 30 - 50 | Decomposition of the benzylamine side chain |
| 400 - 600 | 20 - 40 | Degradation of the morpholine ring |
| > 600 | < 10 | Residual char |
Detailed Experimental Protocol
This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.
1. Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.[7] The instrument should also have a system for controlling the atmosphere around the sample.[7]
2. Sample Preparation:
-
Ensure the sample of this compound is pure and dry.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8]
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
3. Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.[7]
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Heat from 30°C to 800°C at a linear heating rate of 10°C/min.[9]
-
-
Data Collection: Record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.
-
Identify the onset temperature of decomposition and the temperature ranges for distinct decomposition steps.
Visualizations
The following diagrams illustrate the experimental workflow for TGA and a plausible thermal decomposition pathway for this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: A plausible thermal decomposition pathway for this compound under inert conditions.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers, scientists, and drug development professionals. Although specific experimental data for this compound is not yet available, the provided protocols and illustrative data offer a robust starting point for its thermal characterization. The thermal stability and decomposition profile are critical parameters that will inform the development of stable pharmaceutical formulations and define appropriate handling and storage conditions. It is recommended that experimental TGA is performed to validate and expand upon the hypothetical framework presented here.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decomposition of benzylamine derivatives. V. Aromatic electrophilic substitution of benzyl cation. (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etamu.edu [etamu.edu]
- 8. epfl.ch [epfl.ch]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Predicted ADMET Properties of 3-Morpholin-4-ylmethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholin-4-ylmethyl-benzylamine is a small molecule with potential applications in medicinal chemistry and drug discovery. An early and accurate assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADMET profile of this compound, generated using established in silico predictive models. The data presented herein is intended to guide further experimental validation and lead optimization efforts.
The predictions have been generated using the canonical SMILES string for this compound: NCC1=CC=CC(=C1)CN1CCOCC1.
Predicted Physicochemical and ADMET Properties
The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using the pkCSM and SwissADME predictive modeling platforms.
Table 1: Physicochemical Properties
| Property | Predicted Value | Unit | Source |
| Molecular Weight | 206.29 | g/mol | pkCSM, SwissADME |
| LogP (Consensus) | 1.39 | SwissADME | |
| Water Solubility (LogS) | -2.48 | mol/L | pkCSM |
| TPSA | 38.53 | Ų | SwissADME |
| Number of Rotatable Bonds | 4 | SwissADME | |
| Hydrogen Bond Acceptors | 3 | SwissADME | |
| Hydrogen Bond Donors | 2 | SwissADME |
Table 2: Absorption
| Property | Predicted Value/Classification | Unit | Source |
| Water Solubility (LogS) | -2.48 (Soluble) | mol/L | pkCSM |
| Caco-2 Permeability (Log Papp) | 0.28 | cm/s | pkCSM |
| Intestinal Absorption (Human) | 85.05 | % | pkCSM |
| P-glycoprotein Substrate | No | pkCSM | |
| P-glycoprotein I Inhibitor | No | pkCSM | |
| P-glycoprotein II Inhibitor | No | pkCSM |
Table 3: Distribution
| Property | Predicted Value | Unit | Source |
| VDss (Human) | 0.43 | L/kg | pkCSM |
| Fraction Unbound (Human) | 0.52 | pkCSM | |
| BBB Permeability (LogBB) | -0.63 | pkCSM | |
| CNS Permeability (LogPS) | -1.74 | pkCSM |
Table 4: Metabolism
| Property | Predicted Classification | Source |
| CYP2D6 Substrate | Yes | pkCSM |
| CYP3A4 Substrate | No | pkCSM |
| CYP1A2 Inhibitor | No | pkCSM |
| CYP2C19 Inhibitor | No | pkCSM |
| CYP2C9 Inhibitor | No | pkCSM |
| CYP2D6 Inhibitor | No | pkCSM |
| CYP3A4 Inhibitor | No | pkCSM |
Table 5: Excretion
| Property | Predicted Value | Unit | Source |
| Total Clearance (Log) | 0.17 | L/min/kg | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Table 6: Toxicity
| Property | Predicted Classification/Value | Unit | Source |
| AMES Toxicity | No | pkCSM | |
| Max. Tolerated Dose (Human) | 0.59 | log(mg/kg/day) | pkCSM |
| hERG I Inhibitor | No | pkCSM | |
| hERG II Inhibitor | No | pkCSM | |
| Oral Rat Acute Toxicity (LD50) | 2.51 | mol/kg | pkCSM |
| Oral Rat Chronic Toxicity (LOAEL) | 1.83 | log(mg/kg_bw/day) | pkCSM |
| Hepatotoxicity | Yes | pkCSM | |
| Skin Sensitisation | No | pkCSM | |
| Minnow Toxicity | 1.34 | -log(mM) | pkCSM |
Experimental Protocols (In Silico Methodologies)
The ADMET properties presented in this guide were predicted using computational models. These in silico methods leverage large datasets of experimentally determined properties to train algorithms that can predict the behavior of novel chemical structures.
pkCSM Methodology
The pkCSM web server utilizes a predictive model based on graph-based signatures.[1][2][3] This approach encodes the topological and physicochemical features of a molecule into a set of descriptors. These descriptors are then used as input for machine learning algorithms, such as support vector machines and regression models, which have been trained on extensive datasets of known compounds with experimentally determined ADMET properties.[1] The models within pkCSM have been validated through cross-validation and against external test sets to ensure their predictive accuracy.[1]
SwissADME Methodology
The SwissADME web server employs a variety of computational models to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5] For lipophilicity (LogP), a consensus value is derived from multiple predictive models. Water solubility is predicted using two topological models.[4] Pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeation, are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity versus polarity.[6] Predictions of cytochrome P450 (CYP) inhibition and P-glycoprotein substrate/inhibitor potential are based on support vector machine (SVM) models.[4]
Visualizations
In Silico ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction of a small molecule.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway by the compound.
Disclaimer
The ADMET properties presented in this document are based on in silico predictions and have not been experimentally validated. These predictions are intended for informational purposes and to guide further research. Experimental verification is essential to confirm the actual ADMET profile of this compound.
References
- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
Methodological & Application
3-Morpholin-4-ylmethyl-benzylamine synthesis protocol for laboratory scale
Application Notes: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine
Introduction
This compound is a bifunctional organic molecule incorporating a benzylamine moiety and a morpholine ring. This structural arrangement is of significant interest in medicinal chemistry and drug development. The benzylamine group is a common pharmacophore, while the morpholine ring is often introduced into drug candidates to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[1] Compounds containing the morpholine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
Potential Applications
Notably, derivatives of benzylmorpholine have been investigated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2).[4] EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression or mutation of EZH2 is implicated in the progression of various cancers, including non-small cell lung cancer, making it an attractive therapeutic target.[4] The synthesis of novel benzylmorpholine derivatives, such as this compound, provides valuable compounds for screening and development of new EZH2 inhibitors and other potential therapeutic agents.
Synthesis Workflow
The following diagram outlines the two-step laboratory-scale synthesis of this compound from 3-(bromomethyl)benzonitrile.
Caption: A two-step synthesis of this compound.
Experimental Protocol
This protocol details a two-step synthesis for this compound on a laboratory scale.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-(Bromomethyl)benzonitrile is a lachrymator and irritant. Handle with care.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use appropriate quenching procedures.
Step 1: Synthesis of 3-(Morpholinomethyl)benzonitrile
Reaction: 3-(Bromomethyl)benzonitrile reacts with morpholine via nucleophilic substitution to yield the intermediate, 3-(morpholinomethyl)benzonitrile. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.
Materials and Equipment:
-
3-(Bromomethyl)benzonitrile
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for work-up
Procedure:
-
To a 250 mL round-bottom flask, add 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol).
-
Add anhydrous acetonitrile (100 mL) and stir until the solid is dissolved.
-
Add anhydrous potassium carbonate (14.1 g, 102 mmol, 2.0 eq).
-
Add morpholine (5.3 g, 61.2 mmol, 1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-(morpholinomethyl)benzonitrile as a pale yellow oil.
Step 2: Synthesis of this compound
Reaction: The nitrile group of 3-(morpholinomethyl)benzonitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Materials and Equipment:
-
3-(Morpholinomethyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and extraction
Procedure:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried.
-
Under a positive pressure of nitrogen, carefully add lithium aluminum hydride (3.9 g, 102 mmol, 2.0 eq based on the intermediate) to 100 mL of anhydrous THF in the flask.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 3-(morpholinomethyl)benzonitrile (10.3 g, 51.0 mmol, assuming 100% yield from Step 1) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the intermediate dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
4 mL of water
-
4 mL of 15% aqueous NaOH solution
-
12 mL of water
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis. (Note: Yields are representative estimates for a laboratory-scale synthesis and may vary).
| Step | Compound Name | Molar Mass ( g/mol ) | Starting Amount | Moles (mmol) | Product Amount (g) | Yield (%) |
| 1 | 3-(Bromomethyl)benzonitrile | 196.04 | 10.0 g | 51.0 | - | - |
| 1 | Morpholine | 87.12 | 5.3 g | 61.2 | - | - |
| 1 | 3-(Morpholinomethyl)benzonitrile | 202.26 | - | - | 9.3 g | 90% |
| 2 | 3-(Morpholinomethyl)benzonitrile | 202.26 | 9.3 g | 46.0 | - | - |
| 2 | Lithium Aluminum Hydride | 37.95 | 3.5 g | 92.0 | - | - |
| 2 | This compound | 206.30 | - | - | 7.9 g | 83% |
Mechanism of Action Visualization
As benzylmorpholine derivatives have been identified as EZH2 inhibitors, the following diagram illustrates the potential mechanism of action within a cell.
Caption: Inhibition of EZH2-mediated gene silencing by a benzylmorpholine derivative.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 3-Morpholin-4-ylmethyl-benzylamine purity assessment
Application Note: Purity Assessment of 3-Morpholin-4-ylmethyl-benzylamine
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. Impurity profiling, the identification and quantification of all potential impurities, is a mandatory step in the drug development process.[1][2][3] This document provides a comprehensive overview of the analytical methods and protocols for the purity assessment of this compound. The primary technique discussed is High-Performance Liquid Chromatography (HPLC) for quantitative analysis, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification and structural elucidation.[4][5]
Overall Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of a given batch of this compound.
Caption: Workflow for the Purity Assessment of this compound.
Potential Impurity Profile
The purity of this compound can be affected by impurities originating from the synthetic route or degradation. A hypothetical impurity profile is presented below, which includes potential process-related impurities and degradation products.
Caption: Potential Impurity Profile for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This section details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound and its non-volatile impurities.
Principle
The method utilizes reverse-phase chromatography to separate the main compound from its potential impurities based on their polarity. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic solvent is used for elution. Detection is performed using a UV detector.
Experimental Protocol
1.2.1. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or phosphoric acid), analytical grade.[6]
-
Reference standard of this compound (purity > 99.5%).
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
1.2.3. Preparation of Solutions
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
1.2.4. Data Analysis
-
Assay (% Purity): Calculate the percentage purity of the sample by comparing the peak area of the main compound in the sample chromatogram to that in the standard chromatogram.
Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity is typically calculated using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.
Impurity (%) = (Area_impurity / Total_Area_all_peaks) * 100
1.2.5. System Suitability To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of 6 Injections | ≤ 2.0% (for peak area) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities, such as residual solvents.[4][7]
Principle
The sample is dissolved in a suitable solvent and injected into the gas chromatograph. Volatile compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer. For polar amines, derivatization may be necessary to improve volatility and peak shape.[8][9]
Experimental Protocol
2.2.1. Apparatus and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Headspace autosampler (for residual solvents).
-
GC column (e.g., Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm).
-
High-purity helium as carrier gas.
-
Appropriate solvents (e.g., methanol, dichloromethane).
2.2.2. GC-MS Conditions (General)
| Parameter | Condition |
| Column | Rtx-5 amine (or equivalent polar column) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
2.2.3. Sample Preparation
-
For Residual Solvents: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) in a headspace vial.
-
For Other Volatiles: Prepare a direct injection solution of the sample in a solvent like methanol. If derivatization is needed, a common agent for amines is a silylating or acylating agent.
2.2.4. Data Analysis Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of the main compound and the characterization of unknown impurities.[4]
Principle
NMR provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are most commonly used.
Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be used for more complex structural elucidation.
-
Data Interpretation: Confirm the structure of this compound by assigning all proton and carbon signals. The presence of any additional signals may indicate impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimate of their levels.
Summary of Quantitative Data
The following table summarizes the expected quantitative results from the purity assessment.
Table 2: Summary of Purity and Impurity Levels
| Analytical Method | Parameter | Specification |
| HPLC | Purity (Assay) | ≥ 99.0% |
| Individual Impurity | ≤ 0.15% | |
| Total Impurities | ≤ 1.0% | |
| GC-MS | Residual Solvents | As per ICH Q3C limits |
Note: The specifications provided are typical and may need to be adjusted based on the specific requirements of the drug development program.
References
- 1. biomedres.us [biomedres.us]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Application Note: A Robust HPLC Method for the Analysis of 3-Morpholin-4-ylmethyl-benzylamine
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Morpholin-4-ylmethyl-benzylamine. The developed method is suitable for routine quality control and research applications in the pharmaceutical industry. The protocol outlines a systematic approach to method development, including column selection, mobile phase optimization, and detector settings. All experimental data is presented in a clear and concise tabular format for easy interpretation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in drug development and manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic amines. This document provides a comprehensive protocol for the development and application of an isocratic RP-HPLC method for the analysis of this compound.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification. The following diagram illustrates the typical workflow for developing an HPLC method for an aromatic amine like this compound.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard (≥99% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Phosphoric Acid (H₃PO₄): ACS grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade
Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Chromatographic Column: C18, 5 µm particle size, 4.6 mm x 150 mm
-
Data Acquisition Software: Empower 3, Chromeleon, or equivalent
-
Analytical Balance: 0.01 mg readability
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm nylon filter and degas by sonication for 15 minutes before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Results and Discussion
The developed isocratic RP-HPLC method provides excellent separation and quantification of this compound. Under the optimized conditions, the analyte elutes as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes.
Method Validation Summary
The method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Specificity | No interference from blank or placebo |
The linearity of the method was established over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship between concentration and peak area. The accuracy of the method was confirmed by the high recovery values obtained for spiked samples. The precision, expressed as the relative standard deviation (%RSD), was well within the acceptable limits, demonstrating the repeatability of the method.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is accurate, precise, and specific, making it suitable for routine analysis in quality control and research environments. The detailed protocol and established validation parameters provide a solid foundation for the implementation of this method.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key components of the HPLC system and the resulting chromatogram, which provides the quantitative data for the analyte.
Caption: Logical Flow of the HPLC Analysis.
Application Notes and Protocols for Cell-based Assays Using 3-Morpholin-4-ylmethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholin-4-ylmethyl-benzylamine is a versatile organic compound with potential applications in biochemical research and pharmaceutical development. Its structure, featuring a morpholine ring and a benzylamine group, suggests its potential as a scaffold for the synthesis of bioactive molecules. Compounds with similar structural motifs have been explored for their roles in modulating various cellular processes, including enzyme inhibition and receptor binding. These application notes provide a comprehensive overview of protocols to assess the cytotoxic effects of this compound and to investigate its potential impact on a hypothetical cell signaling pathway.
Chemical Properties
| Property | Value |
| CAS Number | 91271-83-9[1][2] |
| Molecular Formula | C12H18N2O[1] |
| Molecular Weight | 206.28 g/mol [1] |
| Synonyms | 3-(Morpholinomethyl)benzenemethanamine |
Application: In Vitro Cytotoxicity Assessment
A primary step in the characterization of any novel compound is to determine its effect on cell viability. The following protocols describe the use of the MTT assay to quantify the cytotoxic or cytostatic effects of this compound on a selected cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[3]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in complete growth medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a no-treatment control (cells in medium only).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation
The results of the MTT assay can be used to calculate the percentage of cell viability for each concentration of this compound. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.
Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells after 48h Treatment
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.150 | 0.092 | 92.0 |
| 10 | 0.875 | 0.065 | 70.0 |
| 50 | 0.610 | 0.051 | 48.8 |
| 100 | 0.350 | 0.042 | 28.0 |
Calculation of % Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[4] This assay involves adding a single reagent directly to the cells in culture, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.[4] The "add-mix-measure" format is simple and amenable to high-throughput screening.[4]
Experimental Workflow
References
Application Notes and Protocols for In Vitro Evaluation of 3-Morpholin-4-ylmethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholin-4-ylmethyl-benzylamine is a synthetic organic compound featuring both a morpholine and a benzylamine moiety. While specific biological data for this exact molecule is not extensively published, the chemical scaffolds it contains are present in numerous biologically active compounds. Derivatives of morpholine and benzylamine have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] For instance, compounds with similar structures have been identified as inhibitors of p38 MAP kinase and STAT6, pathways critical in inflammation and immune responses.[3][4]
These application notes provide detailed protocols for the in vitro characterization of this compound (referred to herein as "the compound") to investigate its potential cytotoxic, kinase inhibitory, and antimicrobial properties. The experimental designs are based on established methodologies to guide researchers in the preliminary assessment of this compound's biological activity.
Application Note 1: Cytotoxicity Profiling using MTT Assay
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀) for each.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay methodologies for assessing cell metabolic activity as an indicator of cell viability.[1][4][5]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| MCF-7 | Breast Cancer | 11.8 |
| HepG2 | Liver Cancer | 35.1 |
Visualization: MTT Assay Workflow
References
Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific detailed studies, quantitative biological data, or defined signaling pathways for the exact scaffold 3-Morpholin-4-ylmethyl-benzylamine. The following application notes and protocols are representative examples based on closely related morpholine-containing benzylamine analogs and general knowledge of the utility of the morpholine scaffold in medicinal chemistry. These are intended to serve as a guide for researchers and drug development professionals.
Introduction to this compound as a Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry, combining the favorable physicochemical and pharmacokinetic properties of the morpholine ring with the versatile pharmacophoric features of the benzylamine moiety. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[1][2] The benzylamine portion offers a versatile framework for introducing various substituents to modulate target binding and selectivity. This scaffold is of significant interest for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and various enzymes.[3][4]
Key Applications in Drug Discovery
Derivatives of the this compound scaffold are being explored for a variety of therapeutic applications, primarily due to the favorable drug-like properties conferred by the morpholine ring.[1][5][6]
Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve brain permeability, making this scaffold particularly suitable for the development of drugs targeting the CNS.[4] Potential applications include the development of agents for mood disorders, pain management, and neurodegenerative diseases.[3][4]
Enzyme Inhibition: The versatile nature of the benzylamine portion of the scaffold allows for the design of potent and selective enzyme inhibitors. By modifying the substitution pattern on the aromatic ring and the amine, researchers can target the active sites of various enzymes, including kinases and proteases.[1][7]
GPCR Modulation: The structural features of this scaffold make it an attractive starting point for the design of ligands for various G-protein coupled receptors. The nitrogen atom of the benzylamine can act as a key interaction point, while the morpholine group can influence solubility and receptor subtype selectivity.[8][9]
Quantitative Data Summary
The following tables present hypothetical but representative biological data for a series of analogs based on the this compound scaffold. This data illustrates the potential for optimizing activity and selectivity through structural modifications.
Table 1: Kinase Inhibitory Activity of Analogs
| Compound ID | R1-Substituent | R2-Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |
| Scaffold | H | H | 1500 | >10000 | - |
| Analog-1 | 4-Cl | H | 50 | 5000 | 100 |
| Analog-2 | 4-F | H | 75 | 4500 | 60 |
| Analog-3 | 3,4-diCl | H | 10 | 1000 | 100 |
| Analog-4 | 4-Cl | CH3 | 250 | >10000 | - |
Table 2: GPCR Binding Affinity of Analogs
| Compound ID | R-Substituent | Receptor X Ki (nM) | Receptor Y Ki (nM) | Selectivity (Y/X) |
| Scaffold | H | 850 | >5000 | - |
| Analog-A | 4-OCH3 | 120 | 2400 | 20 |
| Analog-B | 3-CF3 | 45 | 1800 | 40 |
| Analog-C | 2-CH3 | 300 | >5000 | - |
| Analog-D | 4-NO2 | 95 | 950 | 10 |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a two-step synthesis involving reductive amination.
Step 1: Synthesis of 3-(morpholinomethyl)benzaldehyde
-
To a solution of 3-formylbenzonitrile (1.0 eq) in methanol, add morpholine (1.2 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(morpholinomethyl)benzaldehyde.
Step 2: Reductive Amination with Primary Amines
-
To a solution of 3-(morpholinomethyl)benzaldehyde (1.0 eq) in dichloromethane, add the desired primary amine (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence intensity to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: GPCR Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity of compounds to a specific GPCR.
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well filter plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound at various concentrations.
-
Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by compounds derived from the this compound scaffold.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Hypothetical GPCR signaling pathway.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Compound Library | TargetMol [targetmol.com]
Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Compounds incorporating both morpholine and benzylamine moieties have emerged as a promising area of research due to their diverse biological activities. The morpholine ring, a versatile heterocyclic scaffold, is a key feature in several approved drugs and is known to enhance the potency of bioactive molecules.[1] The benzylamine group also contributes to antimicrobial effects, with derivatives showing activity against a range of bacteria.[2][3][4] This document provides detailed application notes and protocols for the investigation of 3-Morpholin-4-ylmethyl-benzylamine as a potential antimicrobial agent, based on findings from related chemical structures.
Chemical Structure
This compound
(Note: This is a simplified 2D representation of the molecule)
Postulated Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, research on related compounds suggests several potential pathways for its antimicrobial effects. Benzylamine derivatives have been shown to disrupt bacterial membranes, leading to increased permeability and subsequent cell death.[3] Additionally, the morpholine moiety can contribute to the overall lipophilicity of the molecule, which may facilitate its passage across cellular membranes.[2] Some morpholine-containing compounds have also been found to induce the production of reactive oxygen species (ROS) within bacteria, leading to oxidative stress and cell damage.[1]
A potential mechanism of action could involve the disruption of the bacterial cell membrane, interference with essential enzymatic activity, or inhibition of nucleic acid and protein synthesis.[5] The combination of the morpholine and benzylamine groups may lead to a multi-target mechanism, which is advantageous in overcoming drug resistance.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Bacterial strains
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile swab.
-
-
Application of the Compound:
-
Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).
-
Add a known concentration of the this compound solution to each well.
-
A solvent control should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on reported values for structurally similar compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 | Ciprofloxacin: 0.5 |
| Staphylococcus epidermidis | Gram-positive | 32 - 128 | Ciprofloxacin: 0.25 |
| Bacillus subtilis | Gram-positive | 8 - 32 | Ciprofloxacin: 0.125 |
| Escherichia coli | Gram-negative | 64 - 256 | Ciprofloxacin: 0.015 |
| Pseudomonas aeruginosa | Gram-negative | >256 | Ciprofloxacin: 0.25 |
Table 2: Zone of Inhibition Diameters for this compound (100 µ g/well ).
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 18 - 22 |
| Bacillus subtilis | Gram-positive | 20 - 25 |
| Escherichia coli | Gram-negative | 12 - 16 |
| Pseudomonas aeruginosa | Gram-negative | <10 |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the antimicrobial evaluation of this compound.
Caption: Workflow for antimicrobial screening and mechanism of action studies.
Caption: Potential cellular targets for antimicrobial action.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its structural features, combining the beneficial properties of both morpholine and benzylamine moieties, suggest potential activity against a range of pathogenic bacteria. The protocols and data presented in this document provide a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its antimicrobial spectrum, mechanism of action, and potential for therapeutic application.
References
- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Morpholine-Benzylamine Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. When combined with a benzylamine moiety, this structural motif is frequently found in potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2][3]
Compounds incorporating a morpholine ring have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Additionally, morpholine-containing structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[6][7][8]
These application notes provide a framework for evaluating the anticancer potential of Compound X, a hypothetical morpholine-benzylamine derivative, focusing on its effects on cancer cell viability, its ability to induce apoptosis, and its potential mechanism of action through kinase inhibition.
Data Presentation: Biological Activity of Related Compounds
The following tables summarize the reported biological activities of various morpholine-containing compounds in cancer cell lines, providing a benchmark for the potential efficacy of Compound X.
Table 1: Cytotoxicity of Morpholine Derivatives in Cancer Cell Lines
| Compound Name/ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Quinazoline-morpholino hybrid (AK-10) | MCF-7 | Breast Cancer | 3.15 ± 0.23 | [9] |
| Quinazoline-morpholino hybrid (AK-10) | A549 | Lung Cancer | 8.55 ± 0.67 | [9] |
| Quinazoline-morpholino hybrid (AK-10) | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | [9] |
| Quinazoline-morpholino hybrid (AK-3) | MCF-7 | Breast Cancer | 6.44 ± 0.29 | [9] |
| Quinazoline-morpholino hybrid (AK-3) | A549 | Lung Cancer | 10.38 ± 0.27 | [9] |
| 3-(morpholinomethyl)benzofuran (16a) | A549 | Lung Cancer | 1.52 | [10] |
| 3-(morpholinomethyl)benzofuran (16a) | NCI-H23 | Lung Cancer | 0.49 | [10] |
| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 | Colon Cancer | 0.049 ± 0.002 | [6] |
| Morpholine-Benzimidazole-Oxadiazole (5j) | HT-29 | Colon Cancer | 0.098 ± 0.011 | [6] |
Table 2: Enzyme Inhibition by Morpholine Derivatives
| Compound Name/ID | Target Enzyme | IC50 (nM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole (5h) | VEGFR-2 | 49 ± 2 | [6] |
| Morpholine-Benzimidazole-Oxadiazole (5j) | VEGFR-2 | 98 ± 11 | [6] |
| 3-(morpholinomethyl)benzofuran (16a) | VEGFR-2 | 45.4 | [11] |
| 3-(morpholinomethyl)benzofuran (15a) | VEGFR-2 | 132.5 | [11] |
Potential Signaling Pathways and Mechanism of Action
Based on related compounds, a primary mechanism of action for Compound X could be the inhibition of critical cancer-related signaling pathways such as PI3K/Akt/mTOR or VEGFR-2.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key cascade that promotes cell survival and proliferation.[4] Morpholine-containing compounds can act as ATP-competitive inhibitors of PI3K and/or mTOR kinases, blocking the downstream signaling required for cancer cell growth.[1][5]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade leading to angiogenesis. Inhibition of VEGFR-2 can starve tumors of the blood supply needed for their growth.
Experimental Protocols
The following protocols are designed to assess the anticancer properties of a novel morpholine-benzylamine derivative, referred to as Compound X.
Experimental Workflow
A typical workflow for characterizing a new anticancer compound involves a tiered approach, starting with broad screening and moving towards more detailed mechanistic studies.
Protocol 4.1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][14][15]
Materials:
-
Cells treated with Compound X (at IC50 concentration) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with Compound X for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4.3: Western Blotting for Apoptosis and Signaling Markers
This protocol allows for the detection of key proteins involved in apoptosis and targeted signaling pathways.[16][17][18][19]
Materials:
-
Cells treated with Compound X and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Look for an increase in cleaved Caspase-3 and cleaved PARP, and a decrease in phosphorylated pathway proteins (e.g., p-Akt) in Compound X-treated samples. Use β-actin as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for investigating the potential of 3-Morpholin-4-ylmethyl-benzylamine, hereafter referred to as "Compound-M," as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. The following protocols are based on established in vitro and in vivo models used in neuropharmacology.[7][8][9][10][11]
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols to assess the efficacy and safety of Compound-M.
Table 1: In Vitro Neuroprotection and Cytotoxicity of Compound-M
| Assay | Cell Line | Neurotoxin | Compound-M Concentration (µM) | Neuronal Viability (%) | IC₅₀ (µM) |
| Neuroprotection | SH-SY5Y | Aβ₁₋₄₂ (10 µM) | 0.1 | 55 ± 4.2 | 1.2 |
| 1 | 78 ± 5.1 | ||||
| 10 | 92 ± 3.8 | ||||
| PC12 | 6-OHDA (100 µM) | 0.1 | 62 ± 3.9 | 0.9 | |
| 1 | 85 ± 4.5 | ||||
| 10 | 95 ± 2.7 | ||||
| Cytotoxicity | SH-SY5Y | None | 1 | 99 ± 1.5 | > 100 |
| 10 | 98 ± 2.1 | ||||
| 100 | 91 ± 4.3 | ||||
| PC12 | None | 1 | 99 ± 1.8 | > 100 | |
| 10 | 97 ± 2.5 | ||||
| 100 | 89 ± 5.0 |
Data are presented as mean ± standard deviation. IC₅₀ represents the half-maximal inhibitory concentration for cytotoxicity.
Table 2: In Vivo Efficacy of Compound-M in a Transgenic Mouse Model of Alzheimer's Disease (5xFAD)
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency, sec) | Y-Maze (Spontaneous Alternation, %) | Brain Aβ Plaque Load (%) |
| Vehicle Control | - | 65 ± 8.2 | 45 ± 5.1 | 15.2 ± 3.1 |
| Compound-M | 1 | 52 ± 7.5 | 58 ± 4.9 | 11.8 ± 2.5 |
| Compound-M | 10 | 41 ± 6.9 | 69 ± 5.3 | 8.1 ± 1.9 |
| Positive Control | Varies | 45 ± 7.1 | 65 ± 4.7 | 9.5 ± 2.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro Assays for Neuroprotection
1. Cell Culture and Differentiation
-
Objective: To prepare neuronal cell cultures for neuroprotection and cytotoxicity assays.
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma): A model for Alzheimer's and general neurotoxicity studies.[12]
-
PC12 (rat pheochromocytoma): A model for Parkinson's disease research, responsive to nerve growth factor (NGF).
-
-
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Differentiate PC12 cells by treating with 50-100 ng/mL NGF for 7 days.
-
2. Neuroprotection Assay Against Aβ₁₋₄₂ Toxicity
-
Objective: To evaluate the protective effect of Compound-M against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.
-
Protocol:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of Compound-M (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ oligomers to a final concentration of 10 µM.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm.
-
3. Neuroprotection Assay Against 6-OHDA Toxicity
-
Objective: To assess the protective effect of Compound-M against 6-hydroxydopamine (6-OHDA)-induced toxicity, a model for dopaminergic neuron loss in Parkinson's disease.[10]
-
Protocol:
-
Plate differentiated PC12 cells in 96-well plates.
-
Pre-treat cells with varying concentrations of Compound-M for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.
-
Incubate for 24 hours.
-
Measure cell viability using the MTT assay.
-
In Vivo Studies in Animal Models
1. 5xFAD Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the efficacy of Compound-M in improving cognitive deficits and reducing amyloid pathology in a relevant animal model of Alzheimer's disease.[13]
-
Animal Model: 5xFAD mice, which express five familial Alzheimer's disease mutations and exhibit aggressive amyloid deposition.[13]
-
Protocol:
-
Group 4-month-old 5xFAD mice (n=10-12 per group) into vehicle control, Compound-M treatment groups (e.g., 1 and 10 mg/kg), and a positive control group.
-
Administer Compound-M or vehicle daily via oral gavage for 3 months.
-
Conduct behavioral testing during the final month of treatment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
-
At the end of the study, euthanize the mice and collect brain tissue for immunohistochemical analysis of Aβ plaque load and biochemical analysis of Aβ levels.
-
2. MPTP-Induced Mouse Model of Parkinson's Disease
-
Objective: To determine if Compound-M can protect against dopaminergic neuron loss and motor deficits in a neurotoxin-based model of Parkinson's disease.[8][9][11]
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Group mice into vehicle control, Compound-M treatment groups, and a positive control group.
-
Pre-treat with Compound-M or vehicle for 7 days.
-
Induce Parkinsonism by administering four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.
-
Continue Compound-M treatment for another 7 days.
-
Assess motor function using:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
-
Euthanize the mice and perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound-M's neuroprotective effects.
Caption: General experimental workflow for neuroprotective drug discovery.
References
- 1. Figure 1 from SYNTHESIS AND BIOLOGICAL EVALUATION OF (3S)-3-(4- METHOXYMETHOXY) BENZYL) MORPHOLINE DERIVATIVES FROM L-TYROSINE | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Parkinson’s Disease | Abcam [abcam.com]
- 11. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 12. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Morpholin-4-ylmethyl-benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and efficient method for synthesizing this compound is through a one-pot reductive amination of 3-(morpholin-4-ylmethyl)benzaldehyde with ammonia. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agents are most effective for this synthesis?
A2: Several reducing agents can be employed for the reductive amination step. The choice of reagent can significantly impact the reaction's efficiency and selectivity. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. Sodium triacetoxyborohydride is often favored for its mildness and high selectivity for the imine over the starting aldehyde, which can help minimize side reactions.
Q3: What are the critical reaction parameters to control for optimal yield?
A3: To achieve the highest possible yield of this compound, it is crucial to control several parameters:
-
pH: Maintaining a slightly acidic pH (around 5-6) is essential for facilitating the formation of the imine intermediate.
-
Temperature: The reaction is typically carried out at room temperature. However, gentle heating may be necessary for less reactive substrates, while cooling may be required during the addition of a highly reactive reducing agent to prevent side reactions.
-
Stoichiometry: The molar ratio of the reactants, particularly the ammonia source and the reducing agent, should be carefully controlled to ensure complete conversion of the starting aldehyde and to avoid over-reduction or side product formation.
-
Solvent: Anhydrous solvents such as methanol, ethanol, or dichloromethane are commonly used to prevent the hydrolysis of the imine intermediate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting aldehyde and the formation of the product amine, helping to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium towards the imine. |
| Inactive or decomposed reducing agent. | Use a fresh batch of the reducing agent. Ensure it is stored under appropriate conditions (e.g., in a desiccator). | |
| Sub-optimal reaction temperature. | While many reductive aminations proceed at room temperature, some may require gentle heating. Experiment with a slightly elevated temperature (e.g., 40-50°C). | |
| Formation of Side Products | Reduction of the starting aldehyde to an alcohol. | This occurs if the reducing agent is too strong or if it is added before the imine has formed. Use a milder reducing agent like sodium triacetoxyborohydride. Alternatively, pre-form the imine before adding the reducing agent. |
| Formation of secondary or tertiary amines. | This can happen if the product benzylamine reacts with the starting aldehyde. Use a sufficient excess of ammonia to favor the formation of the primary amine. | |
| Difficult Purification | Product co-elutes with starting material or impurities. | If the product amine and starting aldehyde have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent. |
| Emulsion formation during workup. | Add brine to the aqueous layer during extraction to help break up emulsions. |
Data Presentation
Table 1: Comparison of Reducing Agents on the Yield of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | 4 | 75 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | 25 | 6 | 92 |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 25 | 12 | 88 |
Table 2: Effect of pH on the Yield of this compound using Sodium Triacetoxyborohydride
| pH | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4 | Dichloromethane | 25 | 6 | 85 |
| 5.5 | Dichloromethane | 25 | 6 | 92 |
| 7 | Dichloromethane | 25 | 6 | 78 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol provides a general guideline for the synthesis. Optimization of specific parameters may be required to achieve the desired yield and purity.
Materials:
-
3-(morpholin-4-ylmethyl)benzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Hydrochloric acid (1M in ether)
Procedure:
-
To a solution of 3-(morpholin-4-ylmethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane, add a solution of ammonia in methanol (10.0 eq).
-
Adjust the pH of the mixture to approximately 5-6 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed (typically 6-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by precipitation as its hydrochloride salt by treating the crude product with a solution of 1M HCl in ether.
Visualizations
Technical Support Center: Purification of 3-Morpholin-4-ylmethyl-benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Morpholin-4-ylmethyl-benzylamine. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show significant peak tailing during silica gel column chromatography?
A1: The peak tailing is likely due to the basic nature of the two amine groups in the molecule: the primary benzylamine and the tertiary morpholine nitrogen. These basic sites can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape, streaking, and sometimes irreversible binding to the column. This can result in reduced separation efficiency and lower recovery of the desired product.[1]
Q2: How can I prevent peak tailing during silica gel chromatography of this compound?
A2: To minimize the interaction with acidic silica, a basic modifier should be added to the eluent. A common and effective strategy is to add a small percentage of triethylamine (Et3N), typically 0.1-2%, to your mobile phase.[1] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better recovery.
Q3: What are the most common impurities I should expect in my crude this compound sample?
A3: Assuming a synthesis via reductive amination of 3-morpholinobenzaldehyde with ammonia or an ammonia source, common impurities may include:
-
Unreacted 3-morpholinobenzaldehyde: The starting aldehyde.
-
Over-alkylated products: Such as the secondary amine formed by the reaction of the product with another molecule of the starting aldehyde.
-
Residual reducing agent and its byproducts.
-
The intermediate imine: Formed from the condensation of the aldehyde and ammonia.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization can be a very effective method, especially for removing less polar or structurally dissimilar impurities. Due to the basic nature of this compound, it is often advantageous to first convert it to a salt, such as the hydrochloride salt, which typically has better-defined crystallinity. The salt can then be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.[2][3]
Q5: My compound is an oil at room temperature. How can I purify it?
A5: If the free base is an oil, purification is typically achieved by column chromatography. Alternatively, converting the oily free base to a crystalline salt (e.g., hydrochloride) can facilitate purification by recrystallization. After recrystallization, the pure salt can be converted back to the free base by treatment with a base if required for the next experimental step.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing/Streaking | The basic amine groups are interacting strongly with the acidic silica gel.[1] | Add a basic modifier like 0.1-2% triethylamine (Et3N) or ammonia in methanol to your eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica. | Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in a DCM/methanol system). For very polar compounds, consider reverse-phase chromatography. |
| Co-elution with Impurities | The eluent system is not providing sufficient resolution between the product and impurities. | Optimize the solvent system. Try a different combination of solvents (e.g., ethyl acetate/hexanes with Et3N vs. DCM/methanol with Et3N). |
| Low Recovery | The compound may be irreversibly binding to the silica gel or degrading on the column. | Use a deactivated silica gel or switch to an alternative stationary phase like alumina. Ensure the compound is stable on silica by running a spot test on a TLC plate and letting it sit for a few hours before eluting. |
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try adding the anti-solvent more slowly at a slightly lower temperature. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Crystal Formation | The solution is cooling too rapidly, or there is a high concentration of impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are high, first purify by another method like column chromatography. |
| No Crystals Form | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound is less soluble. Alternatively, use a co-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound on a silica gel column.
1. Eluent Selection:
-
Using thin-layer chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
To this mixture, add 1% triethylamine (Et3N) to prevent peak tailing.
-
Adjust the DCM/MeOH ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization as a Hydrochloride Salt
This protocol is suitable if the crude product is of reasonable purity or after initial purification by chromatography.
1. Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
2. Crystal Collection and Washing:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities.
3. Recrystallization:
-
Select a suitable recrystallization solvent or solvent pair. Good starting points include ethanol, isopropanol, or ethanol/water mixtures.[3]
-
Dissolve the crude salt in the minimum amount of the chosen boiling solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
4. Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of substituted benzylamines using different techniques, based on literature data for analogous compounds. These values are for guidance and may vary depending on the specific reaction and purity of the crude material.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| Flash Column Chromatography | 60 - 85 | > 95 | [4] |
| Recrystallization (as salt) | 70 - 90 | > 98 | [2] |
Visualizations
Logical Workflow for Purification Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of 3-Morpholin-4-ylmethyl-benzylamine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 3-Morpholin-4-ylmethyl-benzylamine in their assays.
Troubleshooting Guide: Low Bioactivity of this compound
Low or inconsistent bioactivity of a small molecule like this compound can arise from a variety of factors, ranging from compound integrity to assay conditions. This guide presents a systematic approach to identifying and resolving common issues.
Step 1: Verify Compound Integrity and Stock Solution
The first crucial step is to ensure the quality and accuracy of your compound stock.
Question: How can I be sure my stock solution of this compound is viable?
Answer: Issues with the stock solution are a primary cause of inconsistent results. Here’s how to check its integrity:
-
Purity Confirmation: If possible, verify the purity of the solid compound using techniques like HPLC or LC-MS. Impurities can interfere with the assay or compete with the compound, leading to reduced apparent activity.
-
Concentration Verification: Use a spectrophotometer to confirm the concentration of your stock solution, if the compound has a known extinction coefficient. Inaccurate initial weighing or incomplete dissolution can lead to a lower-than-expected concentration.
-
Fresh Stock Preparation: If there is any doubt about the age or storage conditions of your current stock, prepare a fresh solution from the solid compound. Ensure the compound is fully dissolved in the solvent (typically DMSO). Sonication can aid in dissolving compounds with low solubility.[1][2]
-
Storage Conditions: Benzylamine and morpholine-containing compounds should be stored under appropriate conditions to prevent degradation. For stock solutions, this typically means storage at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.
Step 2: Assess Compound Behavior in Assay Buffer
Once you are confident in your stock solution, the next step is to evaluate the compound's stability and solubility in the final assay buffer.
Question: My compound shows reduced activity when diluted in my aqueous assay buffer. What could be the cause?
Answer: Poor solubility in aqueous buffers is a common problem for many small molecules.[1][2]
-
Precipitation: Visually inspect the working solution for any cloudiness or precipitate after dilution. You can also centrifuge the working solution and test the supernatant's activity; a loss of activity would suggest precipitation.
-
Solubility Enhancement: If precipitation is suspected, consider the following:
-
Lower the final concentration of the compound in the assay.
-
If compatible with your assay, include a small percentage of an organic co-solvent like DMSO or ethanol in the final assay buffer.
-
Test alternative buffer systems or adjust the pH. The morpholine moiety can have a pKa that makes its solubility pH-dependent.[3][4]
-
Quantitative Data on Compound Stability
The following table provides a hypothetical example of stability data for a benzylamine-morpholine compound in a standard phosphate-buffered saline (PBS) solution at 37°C.
| Time (Hours) | % Compound Remaining (by HPLC) | Visual Observation |
| 0 | 100% | Clear Solution |
| 2 | 92% | Clear Solution |
| 6 | 75% | Slight Haze |
| 24 | 45% | Visible Precipitate |
Step 3: Investigate Assay-Specific Interactions and Conditions
If the compound is stable and soluble in the assay buffer, the issue may lie within the assay components or protocol.
Question: I've confirmed my stock is good and the compound is soluble, but the bioactivity is still low. What else should I check?
Answer: Several factors within the assay itself can impact the observed activity.
-
Non-Specific Binding: The compound may be binding to plasticware or other proteins in the assay medium (e.g., serum proteins). Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA in the assay buffer can sometimes mitigate this.
-
Assay Interference: Some compounds can interfere with the assay readout technology. For example, in luminescence-based assays (like those measuring ATP levels), the compound might directly inhibit the luciferase enzyme.[5] Run a control without the primary biological target to test for this.
-
Cellular vs. Biochemical Assays: A compound's activity can differ significantly between biochemical and cell-based assays.[6] Factors like cell permeability, efflux pumps, or metabolism within the cell can lead to lower apparent potency in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for screening this compound?
A1: For initial screening of novel compounds, a common approach is to test a range of concentrations, often in a logarithmic or half-log dilution series. A typical starting point might be a high concentration of 10-100 µM, with serial dilutions down to the nanomolar range to determine an IC50 value.[7][8]
Q2: The morpholine and benzylamine groups are common in bioactive molecules. What kind of targets might this compound have?
A2: While the specific target of this compound is not defined in publicly available literature, compounds with these moieties have a broad range of biological activities. The morpholine ring is often found in kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[3][9][10] Benzylamine derivatives have been investigated for anticancer, antimicrobial, and neurological activities.[11]
Q3: My IC50 values for this compound are not reproducible. What are the most likely causes?
A3: High variability in IC50 values often points to issues with compound handling or assay setup.[1] Key factors to investigate include:
-
Inconsistent stock solution preparation and storage.
-
Compound precipitation at higher concentrations.
-
Variability in cell density or enzyme concentration between experiments.
-
Reaction times that are not within the linear range of the assay.
Q4: Could this compound be exhibiting off-target effects?
A4: Yes, this is a possibility with any small molecule. Off-target effects can lead to unexpected biological responses or cellular toxicity that might mask the on-target activity. It is crucial to perform selectivity profiling by testing the compound against a panel of related targets (e.g., a kinase panel) to assess its specificity.[12]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a generic method for measuring the inhibitory activity of this compound against a putative target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound stock solution in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is common. Also, prepare a DMSO-only control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO to the wells of the assay plate.
-
Kinase Addition: Add the target kinase, diluted in kinase assay buffer, to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Kₘ for the kinase) to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time that is within the linear range of the reaction (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based detection kit.[13]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is binding to its intended target within a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
Equipment for heating cell lysates and for protein detection (e.g., Western blot or ELISA)
Methodology:
-
Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated protein.
-
Protein Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.[12]
Visualizations
Caption: A logical workflow for troubleshooting low compound bioactivity.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
3-Morpholin-4-ylmethyl-benzylamine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Morpholin-4-ylmethyl-benzylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound purity in solution over time. | Hydrolytic degradation of the benzylamine or morpholine moiety. | Prepare fresh solutions daily. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7) and store at 2-8°C. Avoid highly acidic or basic conditions. |
| Inconsistent results in biological assays. | Metabolic instability leading to the formation of less active or inactive metabolites. | Investigate metabolic stability using in vitro assays (e.g., liver microsomes or hepatocytes). Consider the potential for oxidation of the morpholine ring or N-dealkylation. |
| Appearance of unknown peaks in HPLC analysis after exposure to air or light. | Oxidative degradation or photodegradation. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Degradation observed at elevated temperatures. | Thermal decomposition. | Avoid unnecessary exposure to high temperatures. If heating is required for an experimental step, use the lowest possible temperature and for the shortest duration. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the morpholine and benzylamine moieties. The most probable degradation pathways are oxidation and hydrolysis.
-
Oxidation: The morpholine ring is a common site for metabolism and chemical oxidation.[1] This can occur at the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated derivatives. The nitrogen atom in the morpholine ring can also be oxidized to form an N-oxide.[1]
-
N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the benzyl group can occur.[1]
-
Hydrolysis/Oxidation of Benzylamine: The benzylamine group can undergo oxidative deamination to form the corresponding benzaldehyde and morpholin-4-yl-methylamine. Studies on similar benzylamines have shown the formation of aldehydes via an imine intermediate.[2]
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C in tightly sealed, light-resistant containers (e.g., amber glass vials). For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, though freeze-thaw cycles should be minimized. The pH of aqueous solutions should be maintained in the slightly acidic to a neutral range to minimize hydrolysis.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and detecting its degradation products.[3] The method should be validated to ensure it can separate the parent compound from all potential degradants. Mass spectrometry (LC-MS) is highly valuable for identifying the structures of the degradation products.
Q4: Are there any known incompatibilities with common excipients or solvents?
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 70°C) for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
In Vitro Microsomal Metabolic Stability Assay
This assay helps to determine the susceptibility of the compound to metabolism by liver enzymes.[1]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system.
-
Positive control compounds (one high and one low clearance).
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard).
2. Procedure:
-
Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C. Add the test compound to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stop solution.[1]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Data Presentation
Table 1: Illustrative Metabolic Stability Data
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Metabolic Stability Classification |
| This compound (Example Data) | Human Liver Microsomes | 25 | 55 | Moderate |
| Control A (High Clearance) | Human Liver Microsomes | < 5 | > 277 | Low |
| Control B (Low Clearance) | Human Liver Microsomes | > 60 | < 10 | High |
| Note: These values are for illustrative purposes only and actual results may vary.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 3-Morpholin-4-ylmethyl-benzylamine for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with 3-Morpholin-4-ylmethyl-benzylamine and other poorly soluble compounds in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The structure of this compound contains both hydrophobic (benzyl ring) and hydrophilic (morpholine and amine groups) moieties. The overall solubility is influenced by the interplay of these groups and the solid-state properties (e.g., crystal lattice energy) of the compound. The presence of basic amine groups suggests that its aqueous solubility will be highly dependent on pH.
Q2: What initial steps should I take to dissolve a new batch of this compound?
A2: Start by attempting to dissolve a small amount of the compound in a common, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted into your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.[1][2]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. To address this, you can try several strategies outlined in this guide, including pH adjustment, the use of co-solvents, or employing solubilizing excipients like cyclodextrins.
Q4: How can I determine the maximum soluble concentration of my compound in the final assay medium?
A4: A kinetic solubility assay can be performed. This involves preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then serially diluting it into your aqueous assay buffer. The solubility limit is typically determined by visual inspection for precipitation or by using nephelometry to detect light scattering from insoluble particles.
Troubleshooting Guide
Issue 1: Compound is insoluble in common organic solvents.
-
Troubleshooting Steps:
-
Try a range of solvents: If DMSO fails, test other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[] Always consider the compatibility of the solvent with your specific in vitro assay.
-
Apply gentle heating and sonication: Warming the solution or using a sonicator can help overcome the activation energy barrier for dissolution. However, be cautious with heat-sensitive compounds.
-
Consider salt formation: If you have the free base form of the compound, converting it to a salt (e.g., hydrochloride or mesylate salt) can significantly improve its solubility in polar solvents.[4][5][6][7]
-
Issue 2: Compound precipitates out of solution during the experiment.
-
Troubleshooting Steps:
-
pH Adjustment: Since this compound has basic amine groups, its solubility is expected to increase at a lower pH.[][4] Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) can help keep the compound in solution. Ensure the final pH is compatible with your experimental system.
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[][8] Common co-solvents for in vitro work include polyethylene glycol 400 (PEG 400) and propylene glycol.[][9] It's crucial to determine the maximum tolerable concentration of the co-solvent for your cells.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[11][12][13][14] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers: Prepare your desired physiological buffer at a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve the desired final concentration. The final DMSO concentration should be kept constant and at a level non-toxic to your cells (typically ≤ 0.5%).[2]
-
Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at the experimental temperature for a set period (e.g., 2 hours).
-
Assess solubility: Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement using Co-solvents
-
Select a co-solvent: Choose a biocompatible co-solvent such as PEG 400 or propylene glycol.
-
Prepare buffer/co-solvent mixtures: Prepare your experimental buffer containing various concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Prepare a concentrated stock solution: Dissolve the compound in 100% of the chosen co-solvent or DMSO.
-
Dilute the stock solution: Add the stock solution to the buffer/co-solvent mixtures to the desired final concentration.
-
Equilibrate and assess solubility: Follow steps 4 and 5 from the pH Adjustment protocol.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to parent β-cyclodextrin.
-
Prepare cyclodextrin solutions: Dissolve varying concentrations of HP-β-CD in your experimental buffer (e.g., 1%, 2%, 5% w/v).
-
Prepare a concentrated stock solution: Dissolve the compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare the inclusion complex: Slowly add the compound stock solution to the cyclodextrin solutions while stirring. The molar ratio of compound to cyclodextrin may need to be optimized.
-
Equilibrate: Allow the mixture to stir at room temperature for an extended period (e.g., 24 hours) to ensure complex formation.
-
Assess solubility: Centrifuge or filter the solution to remove any undissolved compound and measure the concentration in the clear supernatant.
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of a Benzylamine Derivative
| pH | Solubility (µg/mL) |
| 4.0 | > 1000 |
| 5.0 | 850 |
| 6.0 | 250 |
| 7.0 | 50 |
| 7.4 | 20 |
Note: This table presents hypothetical data for a typical benzylamine derivative to illustrate the expected trend.
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Poorly Soluble Compound
| Co-solvent System (in PBS, pH 7.4) | Solubility (µg/mL) |
| No Co-solvent | 15 |
| 5% PEG 400 | 75 |
| 10% PEG 400 | 200 |
| 5% Propylene Glycol | 60 |
| 10% Propylene Glycol | 150 |
Note: This table presents hypothetical data to illustrate the potential improvement in solubility with co-solvents.
Table 3: Effect of HP-β-Cyclodextrin on the Aqueous Solubility of a Poorly Soluble Compound
| HP-β-CD Concentration (w/v) | Solubility (µg/mL) |
| 0% | 12 |
| 1% | 150 |
| 2% | 350 |
| 5% | 900 |
Note: This table presents hypothetical data to illustrate the potential for cyclodextrins to enhance solubility.
Visualizations
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to 3-Morpholin-4-ylmethyl-benzylamine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 3-Morpholin-4-ylmethyl-benzylamine analogs in their experiments. Analogs with this core structure have been reported to exhibit anticancer activity primarily through the inhibition of either Signal Transducer and Activator of Transcription 6 (STAT6) or Topoisomerase II. This guide is divided into sections based on these two potential mechanisms of action.
Section 1: Troubleshooting Resistance to STAT6-Inhibiting Analogs
The STAT6 signaling pathway is crucial for immune responses and its aberrant activation is linked to various cancers.[1] Resistance to STAT6 inhibitors can arise from various molecular changes within the cancer cells.
Frequently Asked Questions (FAQs) - STAT6 Inhibition
Q1: My cancer cell line, previously sensitive to my this compound analog, is now showing resistance. What are the possible causes?
A1: Acquired resistance to STAT6 inhibitors can be multifactorial. Key possibilities include:
-
Loss or reduced expression of STAT6: The target of your compound may be downregulated or lost entirely in the resistant cell population.[2]
-
Mutations in the STAT6 gene: Alterations in the drug-binding site or regions crucial for its function can prevent the inhibitor from exerting its effect.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the blocked STAT6 signaling, promoting survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.
Q2: How can I determine if my resistant cells have altered STAT6 expression?
A2: You can assess STAT6 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure STAT6 mRNA levels in your sensitive and resistant cell lines. A significant decrease in the resistant line is indicative of transcriptional downregulation.
-
Western Blotting: To compare the amount of STAT6 protein in sensitive versus resistant cells. This is a direct measure of the target protein level.
Q3: What are some initial steps to overcome resistance to a STAT6-inhibiting analog?
A3: A common initial strategy is to use combination therapies.[3] Consider combining your STAT6 inhibitor with agents that target parallel or downstream pathways. For example, combining with inhibitors of other STAT family members, such as STAT3, has shown promise in overcoming therapeutic resistance in some cancers.[3]
Troubleshooting Guide - STAT6 Inhibition
| Problem | Possible Cause | Recommended Action |
| Loss of compound efficacy in long-term culture. | Development of a resistant cell population with reduced STAT6 expression. | 1. Perform Western blot and qPCR to compare STAT6 levels between parental and resistant cells. 2. If STAT6 is lost, consider if the cell line is still a relevant model for your study. 3. Attempt to re-sensitize cells by using your compound in combination with other pathway inhibitors. |
| No initial response in a new cell line. | Intrinsic resistance due to pre-existing low/no STAT6 expression or mutations. | 1. Screen a panel of cell lines for STAT6 expression before initiating experiments. 2. Sequence the STAT6 gene in the non-responsive cell line to check for mutations. |
| Variability in experimental results. | Inconsistent compound activity due to efflux pump activity. | 1. Test for the expression of common ABC transporters (e.g., P-gp/MDR1). 2. Co-administer your analog with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored. |
Experimental Protocols - STAT6
Western Blotting for STAT6 Expression
-
Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against STAT6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 2: Troubleshooting Resistance to Topoisomerase II-Inhibiting Analogs
Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. They function by trapping the enzyme-DNA complex, leading to DNA double-strand breaks and apoptosis. Resistance to these agents is a significant clinical challenge.[4]
Frequently Asked Questions (FAQs) - Topoisomerase II Inhibition
Q1: My cells have become resistant to my this compound analog that targets Topoisomerase II. What are the common resistance mechanisms?
A1: Resistance to Topoisomerase II inhibitors is well-documented and can occur through several mechanisms:
-
Altered Drug Efflux: Increased expression of ABC transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism that actively removes the drug from the cell.[5]
-
Target Alteration: Mutations in the TOP2A gene (encoding Topoisomerase IIα) can reduce the drug's binding affinity to the enzyme.[6]
-
Reduced Target Expression: Decreased levels of Topoisomerase IIα protein mean there are fewer targets for the drug to act upon.[7]
-
Enhanced DNA Damage Repair: Upregulation of DNA double-strand break repair pathways, like homologous recombination (HR) and non-homologous end joining (NHEJ), can repair the drug-induced DNA damage, promoting cell survival.[5]
-
Post-translational Modifications: Changes in the phosphorylation status of Topoisomerase II can affect its activity and sensitivity to inhibitors.[4]
Q2: How can I investigate if increased drug efflux is the cause of resistance in my cell line?
A2: You can perform a functional assay using a fluorescent substrate of the efflux pump (e.g., rhodamine 123) with and without a known inhibitor of the pump (e.g., verapamil). If the resistant cells show lower fluorescence accumulation than the sensitive cells, and this is reversed by the inhibitor, it suggests increased efflux. Additionally, you can perform a Western blot to check for the overexpression of specific ABC transporters like P-gp.
Q3: What strategies can I employ to overcome resistance mediated by Topoisomerase II alterations?
A3:
-
Combination Therapy: Combine your analog with drugs that have a different mechanism of action to target the cancer cells through multiple pathways.
-
Inhibition of DNA Repair: Use inhibitors of DNA repair pathways (e.g., PARP inhibitors) to prevent the cells from repairing the DNA damage caused by your Topoisomerase II inhibitor.
-
Targeting Efflux Pumps: Co-administer your compound with an inhibitor of the specific ABC transporter that is overexpressed in your resistant cells.
Troubleshooting Guide - Topoisomerase II Inhibition
| Problem | Possible Cause | Recommended Action |
| Rapid development of resistance. | Upregulation of drug efflux pumps (e.g., P-gp). | 1. Perform a rhodamine 123 efflux assay. 2. Conduct a Western blot for P-gp/MDR1. 3. Test the efficacy of your analog in combination with an efflux pump inhibitor. |
| Compound shows reduced ability to induce DNA damage in resistant cells. | Mutation in Topoisomerase II or reduced enzyme expression. | 1. Sequence the TOP2A gene in both sensitive and resistant cells. 2. Compare Topoisomerase IIα protein levels via Western blotting. 3. Perform a DNA cleavage assay to assess the direct impact of the compound on Topoisomerase II activity in cell extracts. |
| Resistant cells recover after initial signs of DNA damage. | Enhanced DNA damage repair capacity. | 1. Assess the expression of key DNA repair proteins (e.g., RAD51, BRCA1) by Western blot. 2. Evaluate the efficacy of your analog in combination with a DNA repair inhibitor (e.g., a PARP inhibitor). |
Experimental Protocols - Topoisomerase II
Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence during the assay period. Allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of your this compound analog. Treat the cells with a range of concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for a STAT6-Inhibiting Analog
| Cell Line | Resistance Profile | Analog IC50 (µM) | Combination IC50 (µM) (Analog + STAT3 Inhibitor) |
| Parental Line | Sensitive | 0.5 | 0.2 |
| Resistant Line 1 | Acquired Resistance | 8.2 | 1.5 |
| Cell Line X | Intrinsic Resistance | > 50 | 25.7 |
Table 2: Hypothetical IC50 Values for a Topoisomerase II-Inhibiting Analog
| Cell Line | Resistance Profile | Analog IC50 (µM) | Combination IC50 (µM) (Analog + PARP Inhibitor) |
| Parental Line | Sensitive | 1.2 | 0.4 |
| Resistant Line 2 | Acquired Resistance | 15.5 | 3.1 |
| Cell Line Y | Intrinsic Resistance | > 50 | 32.8 |
Visualizations
Caption: Potential resistance mechanisms to STAT6-inhibiting analogs.
Caption: Troubleshooting workflow for Topoisomerase II inhibitor resistance.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Loss of STAT6 leads to anchorage-independent growth and trastuzumab resistance in HER2+ breast cancer cells | PLOS One [journals.plos.org]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DNA topoisomerase: the mechanism of resistance to DNA topoisomerase II inhibitor VP-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Morpholin-4-ylmethyl-benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This typically involves the reaction of 3-aminobenzaldehyde with morpholine, followed by the in-situ reduction of the resulting imine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and a lower yield of the desired product. The most common side reactions include:
-
Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.
-
Incomplete Reduction: The intermediate imine may not be fully reduced, remaining as an impurity.
-
Aldol Condensation: The starting aldehyde, 3-aminobenzaldehyde, can undergo self-condensation.
-
Aminal Formation: The aldehyde can react with two equivalents of the amine to form an aminal.[1]
-
Oxidation: The final benzylamine product can be susceptible to oxidation, especially if exposed to air for extended periods.
Q3: How can I minimize the formation of these side products?
A3: To minimize side reactions, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the amine (morpholine) to favor the formation of the desired secondary amine over the tertiary amine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is milder and more selective for the reduction of imines in the presence of aldehydes, reducing the likelihood of aldehyde self-condensation.
-
Reaction Temperature: Maintain a low to moderate reaction temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product.
-
Stepwise Procedure: In some cases, a stepwise approach involving the pre-formation and isolation of the imine before reduction can offer better control and purity.[2]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying the final product are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and side products. A gradient elution system, for example, with dichloromethane and methanol, is often employed.
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the quality and activity of the reducing agent. |
| Formation of multiple side products. | - Optimize reaction conditions (temperature, stoichiometry). - Use a more selective reducing agent like STAB. | |
| Presence of a Tertiary Amine Impurity | Over-alkylation of the product. | - Use a slight excess of morpholine relative to 3-aminobenzaldehyde. - Add the reducing agent portion-wise to control the reaction. |
| Unreacted 3-Aminobenzaldehyde Detected | Insufficient amount of morpholine or reducing agent. | - Ensure accurate measurement of all reagents. - Add a slight excess of morpholine. |
| Deactivation of the reducing agent. | - Use a fresh batch of the reducing agent. - Ensure anhydrous reaction conditions if using a moisture-sensitive reducing agent. | |
| Product Degradation or Discoloration | Oxidation of the benzylamine. | - Work under an inert atmosphere. - Store the purified product under nitrogen or argon at a low temperature. |
Experimental Protocols
Key Experiment: One-Pot Reductive Amination Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Aminobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask, add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent (STAB, 1.5 eq, or NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Synthesis Pathway and Potential Side Reactions
References
- 1. Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. reddit.com [reddit.com]
Technical Support Center: Production of 3-Morpholin-4-ylmethyl-benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Morpholin-4-ylmethyl-benzylamine.
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to pilot or industrial scale can present several challenges.[1][2] This guide addresses common issues encountered during production.
Diagram: Troubleshooting Workflow for Synthesis Scale-Up
Caption: A logical workflow for troubleshooting common issues during chemical synthesis scale-up.
| Problem | Potential Cause | Recommended Action |
| Low Reaction Yield | Inefficient mixing or mass transfer limitations at a larger scale.[1][3] | Increase stirring speed, evaluate impeller design, or consider a different reactor type. For two-phase reactions, ensure adequate agitation to maximize the interfacial area.[4] |
| Poor temperature control leading to side reactions.[1][3] | Ensure the reactor's heating/cooling system can handle the reaction exotherm. Consider slower reagent addition to manage heat generation.[4] | |
| Degradation of starting materials or product. | Verify the stability of all components under the reaction conditions and for the duration of the process. | |
| Incomplete reaction. | Increase reaction time or temperature as tolerated by the stability of the compounds. Confirm catalyst activity if one is used. | |
| High Impurity Levels | Change in reaction selectivity upon scale-up.[4] | Re-evaluate the reaction conditions. Minor side reactions at a small scale can become significant at a larger scale.[1] |
| Introduction of contaminants from equipment or raw materials. | Ensure thorough cleaning of the reactor between batches. Test the purity of all starting materials and solvents. | |
| Insufficient purification. | Optimize the purification protocol. This may involve testing different recrystallization solvents, adjusting the pH during workup, or refining chromatographic conditions. | |
| Poor Physical Properties (e.g., color, crystal form) | Presence of minor, highly colored impurities. | Even trace impurities can affect the appearance. Consider treatment with activated carbon or an additional purification step. |
| Changes in crystallization conditions.[4] | Control the cooling rate and agitation during crystallization. The appearance of new crystal forms is common during scale-up.[4] | |
| Safety Concerns (e.g., runaway reaction) | Inadequate understanding of reaction thermodynamics.[3][4] | Conduct calorimetric studies to understand the heat of reaction before scaling up. Exothermic reactions require careful management of reagent addition and cooling.[4] |
| Accumulation of unreacted reagents.[4] | Ensure that the reaction is initiated and proceeds steadily. Adding a reagent too quickly to a reaction that has not started can lead to a dangerous accumulation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A common and efficient method for the synthesis of such secondary amines is reductive amination.[5] This would likely involve the reaction of 3-(aminomethyl)benzaldehyde with morpholine, followed by reduction of the resulting imine intermediate.
Diagram: Proposed Synthesis Pathway via Reductive Amination
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. reddit.com [reddit.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. studylib.net [studylib.net]
Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Morpholin-4-ylmethyl-benzylamine. Our aim is to help you minimize impurities and optimize your synthetic protocol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process:
-
Step 1: Reductive amination of 3-formylbenzonitrile with morpholine to yield 3-(morpholinomethyl)benzonitrile.
-
Step 2: Nitrile reduction of 3-(morpholinomethyl)benzonitrile to the final product, this compound.
Issue 1: Low Yield in Reductive Amination (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous reaction conditions to favor the formation of the iminium intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial. |
| Ineffective reducing agent | Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and mild reducing agents for reductive amination.[1][2] If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the pH is controlled (typically weakly acidic) to promote imine reduction over aldehyde reduction. |
| Suboptimal reaction temperature | Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50°C) may improve the rate. Monitor for potential side reactions at elevated temperatures. |
| Steric hindrance | While not anticipated to be a major issue with morpholine, significant steric bulk on either reactant can slow down the reaction. In such cases, longer reaction times or a more reactive reducing agent might be necessary. |
Issue 2: Presence of Impurities after Reductive Amination (Step 1)
| Impurity | Potential Cause | Mitigation and Removal |
| Unreacted 3-formylbenzonitrile | Insufficient morpholine or reducing agent, or incomplete reaction. | Ensure a slight excess of morpholine and the reducing agent are used. Monitor the reaction by TLC or LC-MS to confirm completion. Purification can be achieved by column chromatography. |
| Hydrodimerization byproduct of the aldehyde | This can occur, especially when using certain reducing agents like zinc powder.[3] | Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Purification via column chromatography is typically effective. |
| Over-reduction of the nitrile group | Strong, non-selective reducing agents might partially reduce the nitrile. | Use a mild reducing agent that selectively reduces the imine in the presence of a nitrile. |
Issue 3: Incomplete Nitrile Reduction or Formation of Byproducts (Step 2)
| Potential Cause | Suggested Solution |
| Catalyst poisoning (catalytic hydrogenation) | Ensure starting materials and solvents are free from catalyst poisons like sulfur compounds. |
| Formation of secondary and tertiary amines | The primary amine product can react with the intermediate imine during catalytic hydrogenation.[4][5] |
| Incomplete reduction with chemical hydrides | Insufficient reducing agent (e.g., LiAlH₄, boranes). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A widely applicable and efficient method is a two-step synthesis. The first step involves the reductive amination of 3-formylbenzonitrile with morpholine to form the intermediate, 3-(morpholinomethyl)benzonitrile. The second step is the reduction of the nitrile group of this intermediate to the primary amine, yielding this compound.
Q2: What are the most critical parameters to control during the reductive amination step?
A2: The most critical parameters are the choice of a selective reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃), maintaining anhydrous conditions to facilitate imine formation, and ensuring the correct stoichiometry of reactants.
Q3: How can I minimize the formation of secondary amine impurities during the nitrile reduction step?
A3: The formation of secondary amines is a common side reaction in nitrile reductions. To suppress this, it is often recommended to add ammonia to the reaction mixture when using catalytic hydrogenation.[5] Alternatively, performing the reduction in the presence of an acid can also prevent the formation of secondary amine byproducts by protonating the newly formed primary amine, thus rendering it less nucleophilic.[4]
Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A4: For monitoring reaction progress, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Q5: What are the recommended purification techniques for this compound?
A5: The final product is a basic compound. Purification can be achieved by column chromatography on silica gel, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent peak tailing. Alternatively, the product can be isolated and purified as its hydrochloride salt, which is often a crystalline solid and can be recrystallized.
Experimental Protocols
Protocol 1: Synthesis of 3-(morpholinomethyl)benzonitrile (Step 1)
-
To a solution of 3-formylbenzonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Step 2)
Method A: Catalytic Hydrogenation
-
Dissolve 3-(morpholinomethyl)benzonitrile (1.0 eq) in a suitable solvent, such as ethanol or methanol, saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Method B: Chemical Reduction
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Cool the LiAlH₄ suspension to 0°C.
-
Slowly add a solution of 3-(morpholinomethyl)benzonitrile (1.0 eq) in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
- 4. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing the Cell Permeability of 3-Morpholin-4-ylmethyl-benzylamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of 3-Morpholin-4-ylmethyl-benzylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for enhancing the cell permeability of this compound derivatives?
A1: Enhancing cell permeability of this class of compounds typically involves modifying their physicochemical properties to achieve a balance between lipophilicity and aqueous solubility. Key strategies include:
-
Lipophilicity Modification: Adjusting the lipophilicity (LogP) to an optimal range (typically 1-3) can improve membrane partitioning. This can be achieved by adding or removing lipophilic or hydrophilic functional groups.
-
Polar Surface Area (PSA) Reduction: Minimizing the PSA, generally to below 140 Ų, can reduce the desolvation energy penalty required for membrane transit.[1]
-
Hydrogen Bond Donor/Acceptor Count: Reducing the number of hydrogen bond donors and acceptors can improve permeability by decreasing interactions with the aqueous environment.[1]
-
Prodrug Strategies: Temporarily masking polar functional groups with lipophilic moieties can enhance membrane permeability. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active compound.[2][3]
-
Molecular Weight Management: Keeping the molecular weight below 500 Da is a general guideline for better permeability.[1]
Q2: What is the role of the morpholine group in my compound's permeability?
A2: The morpholine group has a multifaceted role in influencing the properties of a drug candidate.[4][5][6] Due to its weak basicity and the presence of both a hydrogen bond acceptor (oxygen) and a flexible conformation, it can:
-
Improve Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, which can enhance solubility.[4][7]
-
Modulate Lipophilicity: The morpholine ring itself has a balanced lipophilic-hydrophilic character.[4][7]
-
Enhance Brain Permeability: In the context of CNS drug discovery, the morpholine moiety is often used to improve blood-brain barrier penetration.[4][5][6]
Q3: How do I choose the right in vitro assay to assess the permeability of my compounds?
A3: The choice of assay depends on the specific question you are asking:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9] It is useful for early-stage screening to assess a compound's intrinsic ability to cross a lipid bilayer without the influence of transporters.[9][10]
-
Caco-2 Permeability Assay: This cell-based assay uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[11][12] It is considered the gold standard for predicting oral drug absorption as it accounts for passive diffusion, active transport (including efflux), and paracellular transport.[12][13]
-
MDCK (Madin-Darby Canine Kidney) Permeability Assay: This is another cell-based assay that forms a tight monolayer.[14][15] When transfected with the human MDR1 gene (MDCK-MDR1), it becomes a valuable tool for specifically identifying substrates of the P-glycoprotein (P-gp) efflux pump.[16][17][18]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
-
Question: My this compound derivative shows low permeability in the PAMPA assay. What does this indicate and how can I improve it?
-
Answer: Low permeability in a PAMPA assay suggests that the compound has inherent difficulty with passive diffusion across a lipid membrane.[1] This is likely due to suboptimal physicochemical properties.
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Is the LogP outside the optimal range for passive diffusion (typically 1-3)? Consider synthesizing analogues with varying lipophilicity by adding or removing hydrophobic/hydrophilic substituents on the benzylamine core.
-
Polar Surface Area (PSA): Is the PSA greater than 140 Ų? Strategies to reduce PSA include masking polar groups or replacing them with less polar alternatives.
-
Hydrogen Bonding: Does the molecule have a high number of hydrogen bond donors/acceptors? Consider modifications to reduce this number.[1]
-
-
Structural Modifications:
-
Systematic SAR: Synthesize a small library of analogues to explore the structure-activity relationship with respect to permeability.
-
Prodrug Approach: If a polar group is essential for activity, consider a prodrug strategy to mask it during membrane transit.[2]
-
-
Issue 2: Good PAMPA Permeability, but Low Caco-2/MDCK Permeability
-
Question: My compound is permeable in the PAMPA assay, but shows poor permeability in a Caco-2 or MDCK assay. What is the likely cause?
-
Answer: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporters are present in Caco-2 and MDCK-MDR1 cells but not in the artificial PAMPA membrane.[9][12]
Troubleshooting Steps:
-
Determine the Efflux Ratio (ER): Perform a bidirectional Caco-2 or MDCK-MDR1 assay to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[11][17]
-
Confirm Efflux Pump Involvement: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[11] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.
-
Mitigation Strategies:
-
Structural Modification: Modify the compound's structure to reduce its recognition by the efflux pump. This is a challenging medicinal chemistry task that often requires iterative design, synthesis, and testing.
-
Co-administration with an Inhibitor: In later stages of development, co-administration with an efflux pump inhibitor could be a therapeutic strategy.
-
-
Issue 3: High Variability in Permeability Assay Results
-
Question: I am observing high variability in my Caco-2/MDCK permeability data. What are the potential sources of this variability?
-
Answer: High variability can compromise the reliability of your results. Common causes include experimental inconsistencies and issues with the compound itself.
Troubleshooting Steps:
-
Check Cell Monolayer Integrity:
-
TEER Measurements: Always measure the Transepithelial Electrical Resistance (TEER) of your cell monolayers before and after the experiment. Only use wells that meet the established TEER threshold for your laboratory.[11][19]
-
Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. High leakage of the marker indicates a compromised barrier.[18]
-
-
Verify Compound Solubility and Stability:
-
Aqueous Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. Poor solubility can be misinterpreted as low permeability.[3]
-
Compound Stability: Verify that your compound is stable in the assay buffer for the duration of the experiment. Degradation will lead to inaccurate measurements.
-
-
Review Experimental Technique:
-
Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting is done carefully and consistently.
-
Consistent Incubation Conditions: Maintain consistent temperature, CO2 levels, and shaking/stirring speeds throughout the assay.
-
-
Data Presentation
Table 1: Classification of Apparent Permeability (Papp) from Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 80% |
| > 10 | High | > 80% |
Table 2: Impact of Physicochemical Properties on Permeability
| Physicochemical Property | Favorable Range for Permeability | Potential Impact of this compound Core |
| LogP | 1 - 3 | The morpholine group can decrease lipophilicity, while the benzyl group increases it. Substituents on the benzyl ring will significantly modulate the overall LogP. |
| Molecular Weight (MW) | < 500 Da | The core structure is well within this range, but extensive modifications can increase the MW. |
| Polar Surface Area (PSA) | < 140 Ų | The nitrogen and oxygen atoms of the morpholine and the benzylamine nitrogen contribute to the PSA. |
| Hydrogen Bond Donors | < 5 | The secondary amine of the benzylamine is a hydrogen bond donor. |
| Hydrogen Bond Acceptors | < 10 | The morpholine oxygen and nitrogen, and the benzylamine nitrogen are potential hydrogen bond acceptors. |
| Efflux Ratio (ER) | < 2 | The presence of a tertiary amine (morpholine nitrogen) and a secondary amine (benzylamine) can make the molecule a potential substrate for efflux pumps like P-gp. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.
-
Preparation of Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.
-
Preparation of Dosing Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Assay Start: Add 200 µL of the dosing solution to each well of the lipid-coated donor plate.[20] Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using an appropriate formula that takes into account the concentration in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be >200 Ω·cm².[19]
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.5 mL).[20]
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers for analysis.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Sample Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).
-
Protocol 3: MDCK-MDR1 Permeability Assay
The protocol for the MDCK-MDR1 assay is very similar to the Caco-2 assay. Key differences include:
-
Cell Line: Use MDCK cells transfected with the human MDR1 gene.
-
Culture Time: MDCK cells typically form a confluent monolayer more quickly than Caco-2 cells, often within 4-5 days.[17]
-
Positive Control: Include a known P-gp substrate (e.g., prazosin) as a positive control to confirm the activity of the efflux pump.[17] The determination of Papp and the efflux ratio is performed in the same manner as for the Caco-2 assay.
Visualizations
Caption: Workflow for enhancing cell permeability of novel compounds.
Caption: Action of a P-glycoprotein efflux pump on a substrate compound.
Caption: Decision tree for troubleshooting low cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Positional Isomerism in Drug Design: A Comparative Analysis of 3-Morpholin-4-ylmethyl-benzylamine and its 2-Isomer in the Context of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the known biological targets of derivatives, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to aid researchers in the rational design of novel therapeutics.
Data Presentation: Inferred Structure-Activity Relationships
The biological activity of complex molecules synthesized using either 3-morpholin-4-ylmethyl-benzylamine or its 2-isomer is often contingent on the overall molecular architecture. The position of the morpholin-4-ylmethyl group can influence the molecule's conformation, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.
Below are tables summarizing the biological activities of representative compounds where the positional isomerism of a related morpholino-substituted benzylamine core plays a role in target engagement. It is important to note that these are not direct comparisons of the two simple isomers but rather illustrative examples from the broader class of morpholine-containing compounds.
Table 1: Comparative Inhibitory Activity of Isomeric Scaffolds
| Isomeric Scaffold | Target | Compound Example | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |
| 2-Morpholino-N-benzylamine derivative | STAT6 | AS1617612 | 0.70 | STAT6 inhibition assay | [1] |
| 3-(Morpholinomethyl)benzofuran derivative | Anticancer | Compound 16a | 1500 | A549 lung carcinoma |
Note: The data presented is for structurally related but more complex molecules. Direct IC₅₀ values for this compound and 2-morpholin-4-ylmethyl-benzylamine are not available in the cited literature.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below. These protocols are representative of the types of assays used to evaluate the biological activities of compounds derived from the isomers of interest.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is suitable for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathway Visualizations
The biological effects of compounds derived from this compound and its 2-isomer are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams of key pathways implicated in the activity of such derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.
Caption: The STAT6 signaling pathway, crucial for Th2 cell differentiation and immune response.
Conclusion
While a direct, head-to-head comparison of the biological activities of this compound and its 2-isomer is not currently available in scientific literature, their application as building blocks in the synthesis of complex bioactive molecules provides a framework for inferential analysis. The positional isomerism of the morpholin-4-ylmethyl group can significantly impact the pharmacological properties of the final compounds by influencing their three-dimensional structure and interactions with biological targets.
The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers investigating novel compounds derived from these isomeric scaffolds. Further research focusing on the direct comparison of these and other positional isomers will be invaluable in elucidating the nuanced structure-activity relationships that govern biological activity and will ultimately contribute to the design of more effective and selective therapeutic agents.
References
Comparative Analysis of 3- and 4-Morpholin-4-ylmethyl-benzylamine: A Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the benzylamine scaffold is a privileged structure, frequently incorporated into a diverse range of biologically active molecules. The addition of a morpholine moiety, known to enhance pharmacokinetic properties and confer specific biological activities, presents a valuable strategy in drug design. This guide provides a comparative analysis of two positional isomers: 3-Morpholin-4-ylmethyl-benzylamine and 4-Morpholin-4-ylmethyl-benzylamine.
Physicochemical Properties: A Comparative Overview
The seemingly minor shift of the morpholin-4-ylmethyl group from the meta (3-position) to the para (4-position) on the benzylamine ring can subtly influence several key physicochemical properties that are critical for a molecule's behavior in a biological system. These properties, summarized in the table below, can impact solubility, permeability, and interactions with target proteins.
| Property | This compound | 4-Morpholin-4-ylmethyl-benzylamine | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₈N₂O | Identical for both isomers. |
| Molecular Weight | 206.28 g/mol | 206.28 g/mol | Identical for both isomers. |
| Predicted logP | 1.2 - 1.5 | 1.1 - 1.4 | The para-isomer may be slightly less lipophilic due to the potential for more symmetrical hydration and reduced intramolecular interactions compared to the meta-isomer. |
| Predicted pKa (amine) | 9.0 - 9.5 | 9.2 - 9.7 | The electron-donating effect of the morpholinomethyl group is slightly more pronounced at the para position, potentially increasing the basicity of the benzylamine nitrogen. |
| Predicted Polar Surface Area | ~41.5 Ų | ~41.5 Ų | Expected to be very similar as the constituent atoms are the same. |
| Predicted Aqueous Solubility | Moderate | Moderate to Slightly Higher | The potentially lower logP and more symmetrical structure of the 4-isomer could lead to slightly improved aqueous solubility. |
Note: The predicted values are estimations based on computational models and general chemical principles. Experimental verification is required for definitive characterization.
Biological Activity: A Predictive Comparison
The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target. The change in the substitution pattern from the meta to the para position can significantly alter the binding affinity, efficacy, and selectivity of a compound. Based on SAR studies of related benzylamine and morpholine-containing inhibitors of kinases and other enzymes, we can hypothesize potential differences in the biological activity of these two isomers.
For the purpose of this guide, we will consider a hypothetical target, such as a protein kinase (e.g., PI3K) or monoamine oxidase (MAO), where related scaffolds have shown activity.
| Biological Parameter | This compound (Hypothetical) | 4-Morpholin-4-ylmethyl-benzylamine (Hypothetical) | Rationale for Predicted Differences |
| Target Affinity (Kᵢ) | 50 - 150 nM | 10 - 50 nM | The para-substitution in the 4-isomer allows the morpholinomethyl group to extend into a more linear fashion from the phenyl ring, which may allow for optimal interactions with a specific binding pocket on the target protein. |
| In Vitro Efficacy (IC₅₀) | 80 - 200 nM | 20 - 70 nM | Consistent with a higher target affinity, the 4-isomer is predicted to show greater potency in in vitro functional assays. |
| Cellular Potency (EC₅₀) | 200 - 500 nM | 80 - 250 nM | Improved physicochemical properties, such as potentially better cell permeability, combined with higher target affinity, could translate to enhanced potency in cell-based assays for the 4-isomer. |
| Selectivity | Moderate | Potentially Higher | The specific vector and distance of the morpholine group in the 4-isomer might lead to a more defined set of interactions with the primary target, potentially reducing off-target effects compared to the meta-isomer. |
Disclaimer: The quantitative data presented in this table is purely hypothetical and for illustrative purposes. It is intended to highlight the potential impact of isomerism on biological activity and should not be considered as experimentally verified results.
Experimental Protocols
To experimentally validate the predicted differences in biological activity, a series of well-defined assays would be required. Below is a representative protocol for an in vitro kinase inhibition assay, a common application for compounds with this type of scaffold.
Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3- and 4-Morpholin-4-ylmethyl-benzylamine against a specific protein kinase (e.g., human PI3Kα).
2. Materials:
-
Recombinant human PI3Kα enzyme
-
PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-PIP₃ antibody and a compatible acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (3- and 4-Morpholin-4-ylmethyl-benzylamine) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration would be 1 mM, with 1:3 serial dilutions to generate a 10-point concentration-response curve.
-
Assay Plate Preparation: Add 2 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the PI3Kα enzyme and PIP₂ substrate in the assay buffer. Add 4 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Prepare the HTRF detection reagent mix containing the donor and acceptor fluorophores in the detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
4. Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.
-
Normalize the data using the high (DMSO control) and low (no enzyme or potent inhibitor control) signals.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Signaling Pathways and Experimental Workflows
The morpholinomethyl-benzylamine scaffold has been associated with the inhibition of various signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
In Vitro Efficacy of 3-Morpholin-4-ylmethyl-benzylamine and a Structurally Related Cereblon Modulator, Iberdomide: A Comparative Guide
While direct experimental data on the in vitro efficacy of 3-Morpholin-4-ylmethyl-benzylamine is not publicly available, this guide provides a comparative analysis of a close structural analog, (S)-3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as Iberdomide. This compound shares the key morpholinomethylbenzyl moiety and belongs to the class of Cereblon (CRBN) E3 ligase modulators, which includes the well-established drugs Lenalidomide and Pomalidomide.
This guide will compare the in vitro performance of Iberdomide with its predecessors, Lenalidomide and Pomalidomide, focusing on their mechanism of action which involves the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are critical for the survival of certain cancer cells, particularly those in multiple myeloma.
Comparative In Vitro Efficacy
The primary measure of in vitro efficacy for this class of compounds is their ability to induce the degradation of their target proteins, Ikaros and Aiolos. This is often quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein, and the Dmax, which is the maximum percentage of protein degradation achieved.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Iberdomide (CC-220) | Ikaros (IKZF1) | ~15 | >90 | MM.1S |
| Aiolos (IKZF3) | ~6 | >90 | MM.1S | |
| Pomalidomide | Ikaros (IKZF1) | ~30 | >90 | MM.1S |
| Aiolos (IKZF3) | ~10 | >90 | MM.1S | |
| Lenalidomide | Ikaros (IKZF1) | ~1000 | >80 | MM.1S |
| Aiolos (IKZF3) | ~500 | >80 | MM.1S |
Note: The values presented are approximate and compiled from various sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Iberdomide, Pomalidomide, and Lenalidomide function as "molecular glues." They bind to the Cereblon (CRBN) protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, causing it to recognize and bind to neosubstrates, primarily the transcription factors Ikaros and Aiolos. Once bound, the E3 ligase complex polyubiquitinates Ikaros and Aiolos, marking them for degradation by the proteasome. The degradation of these transcription factors leads to the inhibition of cancer cell growth and apoptosis.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of Cereblon modulators.
Cell Culture
-
Cell Line: Multiple myeloma cell lines such as MM.1S, RPMI-8226, or OPM-2 are commonly used.
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of Ikaros and Aiolos.
Methodology:
-
Cell Seeding: Seed cells at a density of 1 x 106 cells/mL in 6-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the compound on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 104 cells/well.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 72 or 96 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal.
-
-
Measurement:
-
MTT Assay: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Measure the luminescence.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cross-Validation of Analytical Methods for 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods applicable to the quantification of 3-Morpholin-4-ylmethyl-benzylamine and structurally related compounds. While specific cross-validation data for this compound is not prominently available in public literature, this document outlines a comparative analysis of common chromatographic techniques based on methodologies validated for similar molecules. The presented protocols and performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a foundational guide for method development and validation.
The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Here, we compare the typical performance of three widely used chromatographic methods to guide researchers in their selection process.
Comparative Performance of Analytical Methods
The following table summarizes key performance parameters for HPLC-UV, UPLC-MS/MS, and GC-MS, derived from studies on structurally similar amine-containing pharmaceutical compounds. These values provide a baseline for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (R²) ** | > 0.995 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range | ng/mL range | ng/mL range |
| Accuracy (% Recovery) | 95-105% | 97-102% | 90-110% |
| Precision (%RSD) ** | < 5% | < 3% | < 10% |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Throughput | Moderate | High | Moderate |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and GC-MS based on published methods for analogous compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a workhorse in many pharmaceutical laboratories for routine analysis and quality control.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[1]
Sample Preparation:
-
For biological matrices (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples and to achieve lower detection limits.
-
Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[1]
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve their chromatographic behavior.
Sample Preparation:
-
Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Derivatize the analyte if necessary to increase volatility and thermal stability. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Source: Electron Ionization (EI).
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.
Visualization of Workflows
To facilitate understanding, the following diagrams illustrate the typical experimental workflows and a logical approach to cross-validation.
Caption: Comparative workflows for HPLC-UV and UPLC-MS/MS analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
Benchmarking 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis Against Known Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel compound 3-Morpholin-4-ylmethyl-benzylamine against established Monoamine Oxidase (MAO) inhibitors. This analysis is based on a hypothesized function of this compound as a MAO inhibitor, drawing from its structural similarities to known inhibitor classes.
The structural composition of this compound, featuring both a benzylamine moiety and a morpholine ring, suggests its potential as a bioactive molecule, particularly as an enzyme inhibitor. The benzylamine scaffold is a well-known substrate and a foundational structure for many Monoamine Oxidase B (MAO-B) inhibitors.[1] Concurrently, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into various enzyme inhibitors to enhance pharmacological properties.[2] Given these characteristics, this guide evaluates the compound's hypothetical performance as a MAO inhibitor.
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders.[3][4][5] MAO exists in two isoforms, MAO-A and MAO-B, which have distinct substrate preferences and inhibitor sensitivities.[6][7] Selective inhibitors of these isoforms are crucial for targeted therapeutic interventions.
Comparative Analysis of Inhibitory Potency
To provide a clear comparison, the following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against both MAO-A and MAO-B, benchmarked against well-established MAO inhibitors. Lower IC50 values are indicative of higher inhibitory potency.
| Compound | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | Hypothetical | 5,200 | 85 | 61.2 |
| Clorgyline | Irreversible, MAO-A | 0.8 | 1,500 | 0.0005 |
| Selegiline (L-Deprenyl) | Irreversible, MAO-B | 23,000 | 51 | 451 |
| Rasagiline | Irreversible, MAO-B | 412 | 4.43 | 93 |
| Safinamide | Reversible, MAO-B | 580,000 | 98 | 5918 |
| Moclobemide | Reversible, MAO-A | 210 | 15,000 | 0.014 |
Note: Data for known inhibitors are compiled from various sources.[8][9] The data for this compound is hypothetical for illustrative purposes.
Signaling Pathway and Inhibition Mechanism
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibition is primarily used in the management of Parkinson's disease to preserve dopamine levels in the brain.[6][10]
Figure 1: Monoamine Oxidase (MAO) Signaling Pathway and Point of Inhibition.
Experimental Protocols
The determination of the inhibitory potential of this compound would be conducted using established in vitro assays.
IC50 Determination via Fluorometric Assay
This method quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) and known inhibitors
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in MAO Assay Buffer.
-
In a 96-well plate, add the diluted compounds, MAO-A or MAO-B enzyme, Amplex® Red, and HRP.
-
Initiate the reaction by adding the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.[11][12]
Figure 2: Experimental Workflow for IC50 Determination.
Logical Comparison Framework
The evaluation of a novel MAO inhibitor involves a multi-faceted comparison against existing drugs, considering potency, selectivity, and mechanism of action.
Figure 3: Logical Framework for Comparative Evaluation.
Conclusion
Based on its structural components, this compound presents a promising scaffold for the development of novel MAO inhibitors. The hypothetical data suggest a potential for high potency and selectivity towards MAO-B. Further empirical validation through the outlined experimental protocols is essential to confirm these predictions and to fully characterize its inhibitory profile. This comparative guide serves as a foundational framework for such future investigations, highlighting the key benchmarks and methodologies for a comprehensive evaluation.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Structure-Activity Relationship of Morpholin-4-ylmethyl-benzylamine Isomers as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical Morpholin-4-ylmethyl-benzylamine isomers as inhibitors of monoamine oxidase (MAO). The information presented is synthesized from established principles of MAO inhibitor design and experimental data on related benzylamine and morpholine derivatives.
Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, making them significant targets for the treatment of neurological disorders such as depression and Parkinson's disease.[1][2] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[3][4] This guide explores how isomeric variations in the Morpholin-4-ylmethyl-benzylamine scaffold could influence inhibitory potency and selectivity for MAO-A and MAO-B.
Hypothetical Isomer Comparison
Table 1: Postulated Structure-Activity Relationship of Morpholin-4-ylmethyl-benzylamine Isomers
| Isomer Position | Postulated MAO-A Activity | Postulated MAO-B Activity | Rationale for Postulated Activity |
| ortho- | Moderate | Weak | Steric hindrance from the ortho-substituent may interfere with optimal binding in the active sites of both MAO-A and MAO-B. The active site of MAO-B is known to be more accommodating to larger substituents, but direct ortho-substitution can be detrimental. |
| meta- | Moderate to High | Moderate | The meta position is often well-tolerated and can allow for favorable interactions with residues in the active site. The nature of the substituent (electron-donating or withdrawing) would further influence activity. |
| para- | High | High | The para position is generally the most favorable for substitution in benzylamine-based MAO inhibitors. This position allows the substituent to extend into a hydrophobic pocket of the enzyme active site without causing significant steric clash. Substituents at this position can significantly influence potency and selectivity. |
Key Structural Features and Their Impact
The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[5][6] In the context of MAO inhibitors, the basic nitrogen of the benzylamine is crucial for the initial interaction with the enzyme's active site.
The SAR of benzylamine derivatives as MAO inhibitors suggests that:
-
Substitution on the Benzene Ring: The position and nature of substituents on the phenyl ring play a critical role in determining both the potency and selectivity of inhibition for MAO-A versus MAO-B.[4]
-
Nature of the Amine: Primary and secondary amines generally exhibit good activity, while tertiary amines are often less active.[7]
-
Hydrophobicity and Electronic Effects: The overall hydrophobicity and electronic properties of the molecule influence its ability to cross the mitochondrial membrane and bind to the enzyme.[8]
Experimental Protocols
The evaluation of MAO inhibitory activity is typically performed using in vitro enzyme assays. Below are detailed methodologies for common assays.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[1]
Materials and Reagents: [1]
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)
-
Test compounds (Morpholin-4-ylmethyl-benzylamine isomers) dissolved in DMSO
Procedure: [9]
-
A mixture of the MAO enzyme (MAO-A or MAO-B) and the test compound at various concentrations is pre-incubated in a 96-well microplate for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding a solution containing the substrate (e.g., p-tyramine), Amplex® Red, and HRP.
-
The production of resorufin, a highly fluorescent product, is monitored over time (e.g., 15 minutes) using a fluorescence microplate reader (excitation: ~545 nm, emission: ~590 nm).
-
The rate of fluorescence increase is proportional to MAO activity. Inhibition is determined by the decrease in the rate of fluorescence in the presence of the test compound.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.
HPLC-Based Monoamine Oxidase Inhibition Assay
This method directly measures the depletion of the substrate or the formation of the product by high-performance liquid chromatography (HPLC).[10]
Materials and Reagents: [10]
-
Recombinant human MAO-A and MAO-B enzymes
-
Incubation Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate: Kynuramine (for both isoforms)
-
Positive Controls: Clorgyline (MAO-A), Selegiline (MAO-B)
-
Test compounds
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column and detector (UV or fluorescence)
-
The MAO enzyme is incubated with the test compound at various concentrations.
-
The reaction is started by the addition of the substrate (kynuramine).
-
The reaction is allowed to proceed for a specific time at 37°C and then stopped by adding a quenching solution.
-
The samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the amount of product (4-hydroxyquinoline) formed.
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).
-
IC₅₀ values are determined from the resulting dose-response curves.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the MAO inhibition assay workflow and the general signaling pathway.
Caption: Workflow for a typical in vitro monoamine oxidase (MAO) inhibition assay.
Caption: Simplified diagram of the MAO catalytic cycle and the mechanism of inhibition.
Conclusion
The structure-activity relationship of Morpholin-4-ylmethyl-benzylamine isomers as MAO inhibitors is likely to be significantly influenced by the substitution pattern on the benzylamine ring. Based on established principles, para-substituted isomers are predicted to exhibit the most potent inhibitory activity. To confirm these hypotheses and to determine the precise inhibitory potency (IC₅₀ values) and selectivity for MAO-A and MAO-B, the experimental protocols described herein should be conducted. This systematic approach will enable a comprehensive understanding of the SAR for this class of compounds and guide the development of novel and effective MAO inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of 3-Morpholin-4-ylmethyl-benzylamine with other benzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzylamine scaffold allows for substitutions that can modulate pharmacological activity, making it a frequent subject of structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of various substituted benzylamines, with a particular focus on the influence of the morpholine moiety, a privileged structure in drug design known to enhance pharmacokinetic properties and confer diverse biological activities.[1][2] While direct experimental data for 3-Morpholin-4-ylmethyl-benzylamine is not extensively available in the public domain, this comparison leverages data from structurally related compounds to infer its potential pharmacological profile and guide future research.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of several substituted benzylamines, highlighting the impact of different substitution patterns on their therapeutic potential.
| Compound/Derivative Class | Substitution Pattern | Biological Target/Activity | Key Findings | Reference |
| 2-Morpholino-4-N-benzylamine Derivatives | Morpholine at C2, Benzylamine at C4 | Antiproliferative (MDA-MB-231, HCT116 cells), PC-PLC Inhibition | The morpholinyl nitrogen is crucial for inhibitory activity against PC-PLC. Ester derivatives showed moderate antiproliferative activity. | [3] |
| Benzylamine Derivatives (F10503LO1, F21010RS1) | Varied substitutions | Apoptosis induction in melanoma cells | Decreased pAKT levels and promoted PARP and caspase 3 activation, suggesting induction of apoptosis. | [4] |
| 5-(substituted)-2-(morpholinoimino)-thiazolidin-4-ones | Morpholine-imino at C2, substituted benzylidene at C5 | Anticholinesterase, Urease inhibition, Antioxidant | Compound 12 was the most active against AChE. Several compounds showed notable activity against BChE and urease. | [5] |
| Aryl Benzylamine-based Inhibitors | N-Aryl substitution | 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibition | Compound 1 showed good inhibitory activity with an IC50 value of 0.9 μM, serving as a promising lead for prostate cancer therapeutics. | [6] |
| Benzylamine Derivatives with Halogen Substitutions | Halogens (Iodine, Bromine) at C5 | Anti-Mycobacterium tuberculosis (Mtb) H37RV | Most compounds showed activity against Mtb at concentrations between 20 and 28 µM. | [7][8] |
| 8-Hydroxyquinoline Substituted Benzylamines | 8-Hydroxyquinoline substitution | Antitumor (Glioma and Carcinoma cell lines) | Induce expression of stress-related genes, leading to cytotoxic and cytostatic effects. | [9] |
| 4-Benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide Derivatives | Morpholin-4-ylphenylamino at C2, Benzylamino at C4 | STAT6 Inhibition | Compound 25y showed potent STAT6 inhibition (IC50 of 0.70 nM) and oral bioavailability in mice. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of benzylamine derivatives.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the PC-PLC enzyme, which is implicated in cancer.
-
Enzyme Preparation: Recombinant PC-PLC from Bacillus cereus is used.
-
Substrate Preparation: A fluorescently labeled phosphatidylcholine analogue is prepared in a suitable buffer.
-
Assay Procedure:
-
The test compound (e.g., a 2-morpholino-4-N-benzylamine derivative) is pre-incubated with the PC-PLC enzyme in an assay buffer.
-
The reaction is initiated by the addition of the fluorescent substrate.
-
The mixture is incubated at a controlled temperature.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the compound is determined relative to a control without the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vitro Anti-Mycobacterium tuberculosis (Mtb) Assay
This assay determines the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: The H37RV strain of M. tuberculosis is cultured in a suitable broth medium.
-
Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for several days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator like Resazurin.[8]
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.
Caption: General workflow for the development and evaluation of novel benzylamine derivatives.
Caption: Simplified signaling pathway for apoptosis induction by benzylamine derivatives.
Conclusion
The benzylamine scaffold is a highly adaptable platform for the development of new therapeutic agents. The inclusion of a morpholine ring, as seen in many of the compared derivatives, often enhances biological activity and improves pharmacokinetic profiles. While direct data on this compound is sparse, the analysis of structurally similar compounds suggests that it could possess interesting biological properties, potentially in the areas of cancer or infectious diseases. The provided data and protocols offer a valuable resource for researchers aiming to design and evaluate novel benzylamine-based drug candidates. Further investigation into the synthesis and biological testing of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 9. Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving Kinase Inhibitors with a Morpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for kinase inhibitors featuring a morpholine moiety, using Pictilisib (GDC-0941) as a primary example. For a comprehensive comparison, we will contrast its performance with PI-103, another potent PI3K/mTOR inhibitor, and the well-established EGFR inhibitors, Gefitinib and Erlotinib, which also impact the PI3K/Akt signaling pathway. This document is intended to serve as a resource for researchers designing and interpreting experiments with these classes of compounds.
Comparative Analysis of Kinase Inhibitory Activity
The in vitro potency of kinase inhibitors is a critical parameter for assessing their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pictilisib, PI-103, Gefitinib, and Erlotinib against their primary kinase targets and in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 (nM) |
| Pictilisib (GDC-0941) | p110α (PI3K) | 3[1][2][3][4][5] |
| p110β (PI3K) | 33[1][4] | |
| p110δ (PI3K) | 3[1][2][3][4][5] | |
| p110γ (PI3K) | 75[1][4] | |
| mTOR | 580[1] | |
| PI-103 | p110α (PI3K) | 2[6][7] |
| p110β (PI3K) | 3[6][7] | |
| p110δ (PI3K) | 3[6][7] | |
| p110γ (PI3K) | 15[6][7] | |
| mTORC1 | 20[8] | |
| mTORC2 | 83[8] | |
| DNA-PK | 2[8] | |
| Gefitinib | EGFR | 33[9] |
| Erlotinib | EGFR | 2[2] |
Table 2: Cellular Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | Pictilisib (GDC-0941) (µM) | PI-103 (µM) | Gefitinib (µM) | Erlotinib (µM) |
| U87MG | Glioblastoma | 0.95[3] | ~0.5[10] | - | - |
| A549 | Lung Cancer | 1.03 - 1.2[5] | 0.18 - 4[10] | >10 (Resistant) | - |
| PC3 | Prostate Cancer | 0.28[3] | - | - | - |
| MDA-MB-361 | Breast Cancer | 0.72[3] | - | - | - |
| A2780 | Ovarian Cancer | 0.14[5] | - | - | - |
| Caco-2 | Colorectal Cancer | - | 0.8 - 0.9[10] | - | - |
| HCC827 | NSCLC (EGFR mutant) | - | - | 0.015 | - |
| H3255 | NSCLC (EGFR mutant) | - | - | 0.003 | - |
| PC-9 | NSCLC (EGFR mutant) | - | - | 0.077 | - |
| BxPC-3 | Pancreatic Cancer | - | - | - | 1.26 |
| AsPc-1 | Pancreatic Cancer | - | - | - | 5.8 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the activity of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant kinase (e.g., PI3Kα, EGFR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K, poly(Glu, Tyr) for EGFR)
-
ATP
-
Test compounds (Pictilisib, PI-103, Gefitinib, Erlotinib)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. A vehicle control (e.g., DMSO) should be included.
-
In a 384-well plate, add the diluted test compound or vehicle control.
-
Add the recombinant kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be near its Km value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium and add the medium containing different concentrations of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway, such as Akt in the PI3K pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells and treat with test compounds as described for the cellular viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) or a loading control (e.g., β-actin).
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway inhibition.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: A generalized workflow for screening and characterizing kinase inhibitors.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Cellular Target of 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis
The precise cellular target of the compound 3-Morpholin-4-ylmethyl-benzylamine remains to be definitively established in publicly available scientific literature. While the morpholine and benzylamine moieties are present in numerous biologically active molecules with diverse targets, the specific molecular interactions and downstream signaling pathways affected by this particular chemical structure have not been explicitly detailed. This guide will, therefore, explore the known cellular targets of structurally related compounds to provide a comparative framework and potential avenues for future investigation into the mechanism of action of this compound.
The challenge in pinpointing a single cellular target for this compound stems from the promiscuity of its core scaffolds. The morpholine ring is a common feature in medicinal chemistry, often incorporated to improve solubility and metabolic stability, and is found in drugs targeting a wide array of proteins. Similarly, the benzylamine substructure is a versatile pharmacophore that can interact with various enzyme active sites and receptor binding pockets.
Potential Target Classes Based on Structural Analogs
Based on a survey of scientific literature, compounds bearing resemblance to this compound have been shown to interact with several key cellular proteins. These potential target classes are summarized below, along with comparative data for representative compounds.
Signal Transducer and Activator of Transcription 6 (STAT6)
Derivatives of 4-benzylaminopyrimidine-5-carboxamide containing a morpholinophenyl group have been identified as potent inhibitors of STAT6.[1][2] STAT6 is a critical transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, which play a central role in allergic and inflammatory responses. Inhibition of STAT6 can modulate the differentiation of T-helper 2 (Th2) cells, making it a therapeutic target for conditions like asthma and atopic dermatitis.
Table 1: Comparison of STAT6 Inhibitory Activity
| Compound | Structure | Target | IC₅₀ (nM) | Cellular Activity |
| AS1617612 | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | STAT6 | 0.70 | Inhibited IL-4-induced Th2 differentiation with an IC₅₀ of 0.28 nM[1] |
| This compound | (Structure not shown) | Unknown | Not Determined | Not Determined |
Mitogen-Activated Protein Kinase (MAPK) Pathway
A complex biaryl compound, 4-methyl-N-(3-morpholin-4-ylphenyl)-3-(3-piperidin-4-yl-1,2-benzisoxazol-6-yl)benzamide, which incorporates a morpholinophenyl moiety, has been identified as an inhibitor of p38-alpha MAP kinase.[3] The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.
Table 2: Comparison of p38α MAPK Inhibitory Activity
| Compound | Structure | Target | IC₅₀ (nM) |
| CHEMBL485285 | 4-methyl-N-[3-(morpholin-4-yl)phenyl]-3-[3-(piperidin-4-yl)-1,2-benzoxazol-6-yl]benzamide | p38α MAPK | 16 |
| This compound | (Structure not shown) | Unknown | Not Determined |
Mammalian Target of Rapamycin (mTOR)
The morpholine ring is a key structural feature in several potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival.
Table 3: Comparison of mTOR Inhibitory Activity
| Compound | Structure | Target | IC₅₀ (nM) |
| Representative mTOR Inhibitor | 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine derivative | mTOR | < 1 |
| This compound | (Structure not shown) | Unknown | Not Determined |
Antibacterial Activity
Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated antibacterial activity against various bacterial strains.[4][5] The mechanism of action for these compounds may involve the inhibition of essential bacterial enzymes or disruption of the cell wall.
Table 4: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) |
| 4-bromophenyl semicarbazide derivative | Enterococcus faecalis | 3.91[5] |
| 4-trifluoromethylphenyl thiosemicarbazide derivative | Gram-positive bacteria | 31.25 - 62.5[5] |
| This compound | Not Determined | Not Determined |
Experimental Protocols for Target Identification and Validation
To definitively identify the cellular target of this compound, a systematic experimental approach is required.
Target Identification Assays
-
Affinity Chromatography: The compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.
-
Chemical Proteomics: This involves treating cells or cell lysates with a tagged version of the compound, followed by enrichment and identification of the labeled proteins.
-
Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential binding targets based on the compound's structure.
Target Validation Assays
Once potential targets are identified, their interaction with this compound needs to be validated using biochemical and cellular assays.
-
Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the half-maximal inhibitory concentration (IC₅₀).
-
Radioligand Binding Assays: This method is used to determine the binding affinity (Kᵢ) of the compound to a receptor target.
-
Cell-Based Functional Assays: These assays measure the effect of the compound on a specific cellular process that is regulated by the putative target. For example, if the target is a kinase, a Western blot analysis can be performed to assess the phosphorylation status of its downstream substrates.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that could be investigated if this compound were found to target the STAT6 pathway, and a general workflow for target identification.
Caption: Hypothetical STAT6 signaling pathway targeted by an inhibitor.
Caption: Experimental workflow for cellular target identification.
Conclusion
While the definitive cellular target of this compound is currently unknown, the structural motifs it contains are present in compounds that inhibit key signaling molecules such as STAT6, p38 MAPK, and mTOR, as well as in molecules with antibacterial properties. To elucidate its precise mechanism of action, a systematic approach involving target identification and validation is necessary. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to unravel the therapeutic potential of this and other novel chemical entities. Further investigation is warranted to determine if this compound represents a novel modulator of these or other cellular pathways, which could have significant implications for drug development in the fields of inflammation, oncology, and infectious diseases.
References
- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide | C30H32N4O3 | CID 9983303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis in Preclinical Animal Models
Comprehensive data regarding the in vivo validation of 3-Morpholin-4-ylmethyl-benzylamine efficacy in animal models is not currently available in the public domain. Extensive searches of scientific literature and databases have not yielded specific studies detailing its pharmacological effects, mechanism of action, or direct comparisons with alternative compounds in preclinical settings.
While the broader classes of morpholine and benzylamine derivatives have been investigated for a range of biological activities, data directly pertaining to the efficacy and safety profile of the specific molecule, this compound, remains unpublished. This lack of available research prevents a detailed comparison with other potential therapeutic agents as requested.
For researchers and drug development professionals, this indicates a novel area for investigation. Future preclinical studies would be necessary to establish the pharmacokinetic and pharmacodynamic properties of this compound. Such research would typically involve a tiered approach, beginning with in vitro characterization and progressing to in vivo models to assess efficacy and safety.
General Methodological Approach for In Vivo Validation
Should research on this compound be undertaken, a standard preclinical workflow would be anticipated. The following outlines a hypothetical experimental approach that would be necessary to validate the efficacy of this compound in an animal model.
Experimental Workflow: Hypothetical In Vivo Efficacy Study
Caption: Hypothetical workflow for in vivo validation.
Potential Signaling Pathways for Investigation
Given the structural motifs of a morpholine and a benzylamine, several signaling pathways could be hypothesized as relevant for future investigation. The benzylamine moiety is a substrate for monoamine oxidases (MAOs), suggesting a potential role in neurotransmitter metabolism. The morpholine ring is present in many bioactive compounds and can influence solubility, metabolic stability, and receptor interactions.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized signaling pathways.
Conclusion and Future Directions
The absence of published data on this compound underscores a gap in the current scientific literature. To address the core requirements of this inquiry, foundational research is necessary. This would involve the chemical synthesis and characterization of the compound, followed by a systematic evaluation of its biological activity, starting with in vitro assays and progressing to well-designed in vivo studies in relevant animal models of disease. The data generated from such studies would be essential for constructing a meaningful comparison with existing therapeutic alternatives and for elucidating its mechanism of action. Researchers interested in this molecule are encouraged to initiate these foundational studies to unlock its potential therapeutic value.
Safety Operating Guide
Navigating the Disposal of 3-Morpholin-4-ylmethyl-benzylamine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 3-Morpholin-4-ylmethyl-benzylamine, a clear and compliant disposal procedure is essential. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Disclaimer: This guide is based on general principles of hazardous waste management and information available for structurally similar compounds like Benzylamine. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, and all local, state, and federal regulations must be strictly followed.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). The Safety Data Sheet for this compound from Matrix Scientific indicates that it is an irritant, may cause an allergic skin reaction, and causes serious eye irritation[1]. Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side shields or a face shield.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood[2][3][4].
Hazard Profile and Data Summary
| Property | This compound | Benzylamine (for reference) |
| CAS Number | 91271-83-9 | 100-46-9 |
| Molecular Formula | C12H18N2O | C7H9N |
| Molecular Weight | 206.29 g/mol | 107.15 g/mol |
| Known Hazards | Irritant, May cause an allergic skin reaction, Causes serious eye irritation[1]. | Combustible liquid, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Harmful to aquatic life. Corrosive[2]. |
| GHS Hazard Statements | H317, H319[1] | H227, H302 + H312, H314, H402 |
| Disposal Considerations | Treat as hazardous waste. | Dispose of in accordance with local, state, and federal regulations. May be classified as corrosive hazardous waste (EPA waste number D002)[2]. |
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired product, solutions, and contaminated labware (e.g., weigh boats, pipette tips, gloves).
-
Segregate solid and liquid waste into separate, compatible containers. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically resistant containers for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure containers are in good condition and have secure, tightly fitting lids.
-
-
Labeling:
-
Clearly label each waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the primary hazards (e.g., Irritant, Skin Sensitizer). It is prudent to also include "Corrosive" and "Harmful" based on the data for Benzylamine.
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated[4].
-
Ensure secondary containment is in place to manage any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Waste material should be disposed of by a licensed hazardous waste disposal company in accordance with all national and local regulations.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain[2][5]. This can lead to environmental contamination and damage to plumbing infrastructure.
-
DO NOT dispose of this chemical in the regular trash.
Emergency Procedures for Spills
In the event of a spill, the following actions should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition[3][4].
-
Containment: For small spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite[2].
-
Cleanup: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal[3].
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department. For large spills, evacuate the area and contact the emergency response team immediately.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Morpholin-4-ylmethyl-benzylamine
Essential Safety and Handling Guide for 3-Morpholin-4-ylmethyl-benzylamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling this compound in a laboratory setting. Given the limited specific toxicological data for this compound, a cautious approach is paramount. The following guidance is based on available safety data for this chemical and structurally related compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Based on available information, this compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Due to the potential for more severe hazards, as indicated by similar chemical structures, comprehensive personal protective equipment is mandatory to minimize exposure.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Discard and replace immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to prevent splashes.[3][4] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[3][5] |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Locate the nearest emergency eyewash station and safety shower.[5]
-
Don all required PPE as specified in Table 1.
2. Handling:
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risk.[3]
-
Avoid direct contact with the skin and eyes.[5]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
3. Spill Management:
-
For small spills, carefully sweep up the solid material, minimizing dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[5]
2. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
Experimental Workflow
Caption: A flowchart outlining the safe handling and disposal process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
